2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHVVLFCTMTYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376881 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-96-7 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352535-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document details a well-established synthetic route, including a step-by-step experimental protocol, anticipated results, and the necessary chemical property data. The information presented is curated for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of the preparation of this versatile compound.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and can enhance the metabolic stability and binding affinity of derivative compounds. These characteristics make it a sought-after intermediate in the development of novel pharmaceuticals, particularly in the creation of inhibitors for targets such as the kinesin spindle protein (KSP).[1] This guide outlines a robust and commonly employed method for its synthesis.
Synthetic Pathway
The most prevalent and efficient method for the synthesis of this compound involves a lithium-halogen exchange reaction with a suitable precursor, followed by borylation and subsequent hydrolysis. The logical workflow for this synthesis is depicted below.
Caption: Logical workflow of the synthesis.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous compounds.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene | 393-37-3 | C₇H₃BrF₄ | Starting material |
| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 2.5 M solution in hexanes is recommended |
| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | Boron source |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Anhydrous |
| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 1 M aqueous solution for workup |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | For extraction |
| Hexanes | 110-54-3 | C₆H₁₄ | For purification |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Drying agent |
3.2. Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl). Stir the mixture vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a solid.
Physicochemical Data and Expected Results
The following table summarizes the key physicochemical properties of the final product and the anticipated results of the synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 352535-96-7 | [1] |
| Molecular Formula | C₇H₅BF₄O₂ | [2] |
| Molecular Weight | 207.92 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 104-109 °C | [1] |
| Purity | >97% (typically) | [2] |
| Expected Yield | 70-80% (based on analogous reactions) |
Safety Precautions
-
This synthesis should be conducted in a well-ventilated fume hood.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy can be used to confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The synthesis of this compound via lithiation of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene is a reliable and well-documented method. This technical guide provides a comprehensive protocol and the necessary data to enable researchers and professionals in drug development to successfully synthesize this important building block for a variety of applications. Adherence to the detailed experimental procedures and safety precautions is crucial for achieving a high yield and purity of the final product.
References
2-Fluoro-5-(trifluoromethyl)phenylboronic acid chemical properties
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, applications, and handling of this compound, a critical reagent in modern organic synthesis and medicinal chemistry.
Core Chemical Properties
This compound is a white to off-white crystalline solid.[1] Its structure is characterized by a phenyl ring substituted with a boronic acid group, a fluorine atom, and a trifluoromethyl (CF3) group. These electron-withdrawing substituents significantly influence the compound's reactivity and acidity.[2][3]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 352535-96-7 | [1][4] |
| Molecular Formula | C₇H₅BF₄O₂ | [1][5] |
| Molecular Weight | 207.92 g/mol | [1][4][6] |
| Appearance | White to off-white crystalline powder/solid | [1][5] |
| Melting Point | 104-109 °C | [4][7] |
| Boiling Point | 262 °C | [8] |
| Purity | Typically ≥97% | [5][6] |
| Solubility | Soluble in Methanol | [8] |
Structural Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid | |
| Synonyms | 2-fluoro-5-(trifluoromethyl)benzeneboronic acid | [1][4] |
| InChI | 1S/C7H5BF4O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | [4][5] |
| InChI Key | KUHVVLFCTMTYGR-UHFFFAOYSA-N | [4][5] |
| SMILES | OB(O)c1cc(ccc1F)C(F)(F)F | [4] |
Reactivity and Stability
The presence of both fluorine and a trifluoromethyl group, which are strongly electron-withdrawing, increases the Lewis acidity of the boronic acid.[3][9] This enhanced acidity and unique electronic profile make it a highly effective reagent in various chemical transformations.[1] The compound is generally stable under normal storage conditions (room temperature, dry environment), though it is noted to contain varying amounts of its anhydride form.[1][4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 352535-96-7 [sigmaaldrich.com]
- 5. This compound [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 352535-96-7 [chemicalbook.com]
- 8. This compound | 352535-96-7 [amp.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
CAS number 352535-96-7 properties
An In-depth Technical Guide to (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS Number: 352535-96-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and primary biological application of (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. The content herein is curated for professionals in the fields of chemical research and pharmaceutical development.
Core Properties
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is a synthetic organoboron compound increasingly utilized as a key building block in the development of therapeutic agents. Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that are advantageous in medicinal chemistry.
Table 1: Physicochemical Properties of (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
| Property | Value |
| CAS Number | 352535-96-7 |
| Molecular Formula | C₇H₅BF₄O₂ |
| Molecular Weight | 207.92 g/mol |
| Melting Point | 104-109 °C |
| Appearance | White to off-white solid |
| Synonyms | 2-Fluoro-5-(trifluoromethyl)benzeneboronic acid |
Synthesis and Reactivity
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is primarily employed as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.
General Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling reaction using (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. It is important to note that reaction conditions may require optimization based on the specific coupling partner.
Materials:
-
Aryl or heteroaryl halide (e.g., bromide, iodide)
-
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl or heteroaryl halide, (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Biological Activity: Inhibition of Kinesin Spindle Protein (KSP)
The primary and most significant application of (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid in drug discovery is as a key structural component of Kinesin Spindle Protein (KSP) inhibitors. KSP, also known as Eg5 or KIF11, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of KSP leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in proliferating cancer cells. This makes KSP a compelling target for anticancer therapies.
Mechanism of Action of KSP Inhibitors
KSP inhibitors are allosteric inhibitors that bind to a pocket in the motor domain of the KSP protein, distinct from the ATP and microtubule binding sites. This binding event prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules. The resulting cellular phenotype is characterized by the inability of centrosomes to separate, leading to the formation of a "mono-aster" spindle. This activates the spindle assembly checkpoint, ultimately inducing cell death.
Diagram 2: Signaling Pathway of KSP Inhibition
An In-depth Technical Guide to the Structure Elucidation of 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science.
Compound Overview
This compound (C₇H₅BF₄O₂) is a white to off-white solid with a molecular weight of approximately 207.92 g/mol .[1][2][3] Its structure, characterized by a phenyl ring substituted with a fluorine atom, a trifluoromethyl group, and a boronic acid moiety, makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 352535-96-7 | [1][2][3] |
| Molecular Formula | C₇H₅BF₄O₂ | [1][2] |
| Molecular Weight | 207.92 g/mol | [2][3] |
| Melting Point | 104-109 °C | [3] |
| Appearance | Solid | [1][3] |
Synthesis Pathway
A plausible synthetic route to this compound involves a lithium-halogen exchange followed by borylation. This common method for introducing a boronic acid group onto an aromatic ring is adaptable from established procedures for similar compounds.
Caption: Plausible synthetic workflow for this compound.
Structure Elucidation Workflow
The definitive structure of this compound is established through a combination of spectroscopic and crystallographic techniques. This workflow ensures unambiguous identification and characterization.
Caption: Logical workflow for the structure elucidation of the target compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of this compound. The following sections outline the methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and probing the environment of the fluorine and boron nuclei.[5]
Table 2: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | 7.0-8.5 | m | - |
| ¹³C | 110-140 (aromatic), 124 (q, ¹JCF ≈ 272 Hz, CF₃) | m, q | - |
| ¹⁹F | ~ -63 (CF₃), ~ -110 (Ar-F) | s, m | - |
| ¹¹B | 20-30 | br s | - |
Note: Predicted data is based on analogous compounds and requires experimental verification.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
¹¹B NMR: Acquire a proton-decoupled boron spectrum. Due to the quadrupolar nature of the boron nucleus, the signal is typically broad.[6][7][8]
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., BF₃·OEt₂ for ¹¹B, CFCl₃ for ¹⁹F).[9]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition of the compound.
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Expected m/z |
| Electrospray (ESI+) | [M+H]⁺, [M+Na]⁺ |
| Electrospray (ESI-) | [M-H]⁻ |
| Electron Impact (EI) | M⁺˙, fragments corresponding to loss of OH, H₂O, B(OH)₂, CF₃ |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Table 4: Typical Crystallographic Parameters for Phenylboronic Acids
| Parameter | Typical Value Range |
| Crystal System | Monoclinic, Orthorhombic |
| Space Group | P2₁/c, P-1, etc. |
| C-B Bond Length | ~1.55 - 1.58 Å |
| B-O Bond Length | ~1.36 - 1.38 Å |
| C-C-B Angle | ~120° |
| O-B-O Angle | ~118° - 122° |
Note: These are typical values and may vary for the specific compound.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a selected crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Structure Solution and Refinement: Process the collected data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Data Visualization: Generate a 3D representation of the molecular structure using appropriate software.
Applications in Drug Development
The structural features of this compound make it a valuable precursor in the synthesis of pharmacologically active compounds. The fluorine and trifluoromethyl substituents can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The boronic acid group serves as a versatile handle for constructing complex molecular architectures through cross-coupling reactions.
Caption: Role in medicinal chemistry and drug development.
This technical guide provides a framework for the comprehensive structure elucidation of this compound. The combination of these analytical techniques is crucial for ensuring the identity, purity, and detailed structural characteristics of this important synthetic building block.
References
- 1. This compound [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 352535-96-7 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. colorado.edu [colorado.edu]
Technical Guide: Physical Characteristics of 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)phenylboronic acid is a key building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic properties that are highly valuable in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, outlines standard experimental protocols for their determination, and presents a logical framework for understanding these properties.
Core Physical Properties
The physical characteristics of a compound are fundamental to its application in synthesis and formulation. These properties dictate the conditions required for reactions, purification, and storage.
Data Presentation
The table below summarizes the key physical and chemical identifiers for this compound. It is important to note that while some of these data points are derived from experimental measurements, others are based on computational predictions.
| Property | Value | Source |
| Chemical Formula | C₇H₅BF₄O₂ | [1][2] |
| Molecular Weight | 207.92 g/mol | [1][3][4] |
| CAS Number | 352535-96-7 | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 104-109 °C (lit.) | [1][5] |
| Boiling Point | 279.9 ± 50.0 °C (Predicted) | [6] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in Methanol | [qualitative] |
| InChI Key | KUHVVLFCTMTYGR-UHFFFAOYSA-N | [1] |
| SMILES | OB(O)c1cc(ccc1F)C(F)(F)F | [1] |
Experimental Protocols
Detailed and reproducible experimental methods are critical for verifying the physical properties of chemical compounds. The following sections describe standard laboratory procedures for determining the key physical characteristics of a solid compound like this compound.
Melting Point Determination by Capillary Method
The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7][8][9] The tube is then tapped gently to ensure the sample is compact.[7][8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is positioned adjacent to a calibrated thermometer or temperature probe.[7]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[10]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a transparent liquid is recorded as the completion of melting.[10] This range is reported as the melting point.
Density Determination by Gas Pycnometry
Gas pycnometry is a precise method for determining the true density of a solid by measuring the volume of gas it displaces.[11][12] Helium is often used as the displacement gas due to its small atomic size and inert nature.[13]
Methodology:
-
Sample Preparation: A known mass of this compound is accurately weighed and placed into the sample chamber of the gas pycnometer.
-
System Purging: The system is purged with helium to remove any air and moisture.[13]
-
Volume Measurement: The instrument fills a reference chamber of a known volume with helium to a specific pressure. A valve is then opened, allowing the gas to expand into the sample chamber.
-
Pressure Measurement: The pressure drop is measured, and using Boyle's Law, the volume of the solid sample is calculated by the instrument's software.
-
Density Calculation: The density is calculated by dividing the mass of the sample by the measured volume.
Solubility Determination by UV-Vis Spectroscopy
This method is used to determine the concentration of a saturated solution of the compound in a given solvent, which defines its solubility at a specific temperature.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., methanol, water, etc.) in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached.
-
Sample Filtration: The saturated solution is filtered to remove any undissolved solid.
-
Preparation of Standard Solutions: A series of standard solutions of known concentrations of the compound are prepared in the same solvent.
-
UV-Vis Analysis: The absorbance of the standard solutions is measured at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).
-
Solubility Calculation: The absorbance of the filtered saturated solution is measured, and its concentration (solubility) is determined from the calibration curve.[14]
Visualizations
Logical Relationship of Physical Properties
The following diagram illustrates the relationship between the chemical identity of this compound and its key physical characteristics.
Caption: Relationship between the compound and its physical properties.
Experimental Workflow for Physical Property Determination
This diagram outlines the general workflow for the experimental determination of the physical properties discussed.
References
- 1. This compound 352535-96-7 [sigmaaldrich.com]
- 2. This compound [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 352535-96-7 [chemicalbook.com]
- 6. 2-FLUORO-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID CAS#: 881402-22-8 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. jk-sci.com [jk-sci.com]
- 11. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]
- 12. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]
- 13. usp.org [usp.org]
- 14. researchgate.net [researchgate.net]
2-Fluoro-5-(trifluoromethyl)phenylboronic acid spectral data (NMR, IR, MS)
This technical guide provides a detailed overview of the spectral data for 2-Fluoro-5-(trifluoromethyl)phenylboronic acid (CAS No: 352535-96-7), a key reagent in synthetic chemistry and drug discovery.[1][2] The guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and workflow visualizations.
Disclaimer: As of this writing, a complete set of publicly available experimental spectral data for this compound is limited. The data presented in the following tables are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopy. These predictions are intended to serve as a reference for characterization.
Predicted Spectral Data
The spectral characteristics of this compound are determined by its unique substitution pattern. The electron-withdrawing nature of the fluorine and trifluoromethyl groups, combined with the boronic acid moiety, results in distinct spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the structure of this molecule. The predicted data for various nuclei are presented below.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~8.40 | br s | - | B(OH)₂ |
| ~8.15 | d | J(H,H) ≈ 2.0 | H-6 |
| ~7.95 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-4 |
| ~7.50 | t | J(H,H) ≈ 8.5 | H-3 |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity (J(C,F)) | Assignment |
|---|---|---|
| ~163.0 | d, J ≈ 250 Hz | C-2 |
| ~138.0 | d, J ≈ 8 Hz | C-6 |
| ~128.5 | q, J ≈ 32 Hz | C-5 |
| ~127.0 | d, J ≈ 4 Hz | C-4 |
| ~123.5 | q, J ≈ 272 Hz | CF₃ |
| ~118.0 | d, J ≈ 22 Hz | C-3 |
| Not Observed | - | C-1 (ipso-carbon) |
Note: The ipso-carbon attached to the boron atom is often not observed or is very broad due to quadrupolar relaxation.[3]
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, Ref: CFCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ -61 | CF₃ |
| ~ -110 | C-F |
Note: Chemical shifts for fluorine can vary based on solvent and referencing standards.[4][5]
Table 4: Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆, Ref: BF₃·OEt₂)
| Chemical Shift (δ, ppm) | Notes |
|---|
| ~28-30 | Typical for tricoordinate arylboronic acids.[3][6] |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
Table 5: Predicted IR Absorption Data (Solid Phase, ATR or KBr)
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| ~1610, ~1480 | Medium | C=C Aromatic Ring Stretch |
| ~1350 | Strong | B-O Stretch |
| 1320 - 1100 | Strong, Multiple Bands | C-F Stretch (CF₃ and Ar-F) |
| ~1020 | Medium | B-C Stretch |
| ~700 | Strong | C-H Out-of-plane Bend |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
Table 6: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment | Notes |
|---|---|---|
| 209.04 | [M+H]⁺ | Calculated for C₇H₆BF₄O₂⁺ |
| 208.03 | [M]⁺ | Molecular Ion |
| 191.03 | [M-OH]⁺ or [M-H₂O+H]⁺ | Loss of hydroxyl or water |
| 163.03 | [M-B(OH)₂]⁺ | Loss of the boronic acid group |
Note: The presence of ¹⁰B and ¹¹B isotopes will result in a characteristic isotopic pattern for boron-containing fragments.
Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectral data for solid arylboronic acids like this compound.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Methanol-d₄). Arylboronic acids often have good solubility in these polar solvents.[7][8]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Instrument Setup:
-
Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
For ¹H NMR, use a standard pulse sequence. To confirm the B(OH)₂ protons, a D₂O exchange experiment can be performed.[7]
-
For ¹³C NMR, use a proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹¹B and ¹⁹F NMR, use specific probe channels and appropriate reference standards (external BF₃·OEt₂ for ¹¹B, external CFCl₃ for ¹⁹F).[9] Modified pulse sequences may be used for ¹¹B NMR to improve resolution.[9]
-
-
Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak for ¹H and ¹³C, or to the external standard for ¹¹B and ¹⁹F.
IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile organic solvent (e.g., acetone or methylene chloride).[10]
-
Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[10]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[10]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Spectrum Collection: Collect a background spectrum of the clean, empty sample compartment first. Then, run the sample spectrum. Ensure the peaks are not saturated (transmittance not below ~5%). If peaks are too intense, the film can be washed off and a more dilute solution can be used.[10]
Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent like methanol or acetonitrile.[11]
-
Dilution: Create a dilute working solution by taking an aliquot of the stock solution and diluting it further with the same solvent to a final concentration of 1-10 µg/mL.[11]
-
Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent clogging of the instrument lines.[11]
-
Instrument Setup:
-
Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like boronic acids.[11][12]
-
The sample can be introduced via direct infusion or through an LC system.
-
Set the instrument to operate in both positive and negative ion modes to capture all relevant ionic species.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the instrument can provide highly accurate mass measurements to confirm the elemental composition.[12]
Workflow Visualization
The logical flow from sample to final structural confirmation can be visualized as follows. This diagram outlines the key stages in the spectral analysis of a novel or synthesized compound.
Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.
References
- 1. This compound | 352535-96-7 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. rsc.org [rsc.org]
- 4. colorado.edu [colorado.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
solubility of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid in organic solvents
An In-depth Technical Guide on the Solubility of Phenylboronic Acids in Organic Solvents with a Focus on 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a vital reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The solubility of this and other boronic acids in organic solvents is a critical parameter that influences reaction kinetics, yield, and purification processes.[3] The presence of electron-withdrawing groups like fluorine and trifluoromethyl can significantly alter the physicochemical properties of the parent phenylboronic acid, including its solubility profile.[4]
This technical guide provides an overview of the solubility of phenylboronic acids in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document presents data for structurally analogous compounds to provide a foundational understanding. Furthermore, a detailed experimental protocol for determining solubility is provided, enabling researchers to generate data for the specific compound of interest.
Quantitative Solubility Data for Phenylboronic Acid Analogs
The solubility of phenylboronic acids is highly dependent on the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent.[3][5] Generally, their solubility is high in ethers and ketones, moderate in chloroform, and very low in hydrocarbons.[6][7] The following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and various isobutoxyphenylboronic acid isomers in several organic solvents at different temperatures. This data serves as a valuable proxy for estimating the behavior of this compound.
Table 1: Solubility of Phenylboronic Acid in Organic Solvents [8]
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents [5]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.108 |
Experimental Protocol for Solubility Determination
A prevalent and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method .[6][8] This approach involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Principle:
A mixture of the boronic acid and the selected organic solvent with a precisely known composition is prepared. This biphasic sample is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, homogeneous solution, is recorded. This temperature corresponds to the equilibrium solubility for that specific concentration. The point of complete dissolution can be identified by the disappearance of turbidity, which is effectively monitored by measuring the intensity of light passing through the sample using a luminance probe or nephelometer.[5][9]
Materials and Apparatus:
-
Boronic Acid: this compound
-
Organic Solvents: High-purity solvents (e.g., Chloroform, Acetone, 3-Pentanone, Dipropyl Ether, Methylcyclohexane)
-
Analytical Balance: For precise weighing of solute and solvent.
-
Jacketed Glass Vessel: To allow for controlled heating via a circulating fluid bath.
-
Magnetic Stirrer and Stir Bar: To ensure the mixture is homogeneous.
-
Calibrated Digital Thermometer: To accurately measure the temperature.
-
Luminance Probe or Turbidity Sensor: To objectively determine the clearing point of the solution.[5][10]
Procedure:
-
Sample Preparation: Accurately weigh the desired amounts of this compound and the chosen solvent directly into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the setup, begin vigorous stirring, and start heating the circulating fluid at a constant, slow rate (e.g., 0.1-0.2 K/min) to ensure thermal equilibrium.
-
Observation: Continuously monitor the mixture's turbidity. The solubility temperature is the point at which the solution becomes completely clear, and the turbidity reading stabilizes at a minimum value.[11]
-
Data Collection: Record the temperature of complete dissolution.
-
Repeat: Repeat the procedure with different compositions of solute and solvent to generate a solubility curve (mole fraction vs. temperature).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for determining boronic acid solubility.
Caption: Workflow for the dynamic solubility determination method.
Application Context: Suzuki-Miyaura Coupling
The solubility of this compound is paramount for its application in the Suzuki-Miyaura reaction, a fundamental process in drug development for creating carbon-carbon bonds.[12][13] The general catalytic cycle is depicted below.
Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Understanding the solubility of this compound is essential for its effective use in synthetic chemistry. While direct quantitative data is limited, the solubility behavior of analogous compounds like phenylboronic acid and its substituted derivatives provides a crucial starting point for solvent selection and process optimization. The detailed dynamic method protocol described herein offers a robust framework for researchers to precisely determine the solubility of this specific reagent in various organic solvents, facilitating the development of efficient and scalable chemical transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. rheolution.com [rheolution.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
stability and storage conditions for 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the stability profile of this reagent is critical for ensuring its quality, reactivity, and the reproducibility of synthetic procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 352535-96-7 | |
| Molecular Formula | C₇H₅BF₄O₂ | |
| Molecular Weight | 207.92 g/mol | |
| Appearance | Solid | |
| Melting Point | 104-109 °C | [1] |
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the integrity of this compound. The recommended conditions are summarized in Table 2.
| Condition | Recommendation | Reference |
| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration. | [2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | |
| Light | Store in a dark place, protected from light. | [2] |
| Moisture | Keep container tightly closed to prevent moisture absorption, which can lead to hydrolysis. | [2] |
| Incompatibilities | Avoid strong oxidizing agents. | [2] |
Handling Precautions:
-
Handle in a well-ventilated area.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Chemical Stability and Degradation Pathways
Arylboronic acids, including this compound, are susceptible to two primary degradation pathways: protodeboronation (hydrolysis) and oxidation. The presence of electron-withdrawing groups, such as the fluoro and trifluoromethyl substituents on the phenyl ring of the title compound, can influence its stability.
Protodeboronation (Hydrolysis)
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often facilitated by moisture and can be influenced by pH.
Oxidation
Arylboronic acids can undergo oxidation to the corresponding phenols. This can be promoted by atmospheric oxygen or other oxidizing agents.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to evaluate the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study.[3][4]
Stability-Indicating Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV or mass spectrometry (MS) detection is a suitable technique for monitoring the degradation of this compound.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm) and/or MS
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Summary of Stability Profile
While specific quantitative stability data for this compound is not extensively available in the public domain, the following general stability profile can be inferred based on the chemistry of arylboronic acids:
| Stress Condition | Expected Stability | Potential Degradants |
| Acidic Hydrolysis | Potential for slow protodeboronation. | 1-Fluoro-4-(trifluoromethyl)benzene |
| Basic Hydrolysis | More susceptible to protodeboronation compared to acidic conditions. | 1-Fluoro-4-(trifluoromethyl)benzene |
| Oxidation | Susceptible to oxidation. | 2-Fluoro-5-(trifluoromethyl)phenol |
| Thermal | Generally stable at room temperature, but degradation may occur at elevated temperatures. | Dependent on conditions |
| Photolytic | May be sensitive to light. | Dependent on conditions |
Conclusion
This compound is a valuable synthetic reagent that requires careful storage and handling to maintain its quality. The primary degradation pathways are protodeboronation and oxidation. To ensure the reliability of synthetic outcomes, it is recommended to store this compound in a cool, dark, dry place under an inert atmosphere and to periodically assess its purity using a validated stability-indicating analytical method. For critical applications, conducting a forced degradation study is advisable to fully understand its stability profile under various stress conditions.
References
commercial availability of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a critical reagent in modern organic synthesis and medicinal chemistry. This document details its commercial availability, physicochemical properties, key applications, and detailed experimental protocols.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered in various purities and quantities to suit diverse experimental needs.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | Information not specified | Discontinued, contact for assistance |
| CymitQuimica | 97% | 1g, 5g, 10g, 25g, 100g[1] |
| Chem-Impex | 98 - 105% | 1g, 5g[2] |
| Frontier Specialty Chemicals | Information not specified | Contact for sizing |
| TCI Chemicals | Information not specified | 1g, 5g[3] |
Physicochemical and Structural Data
A thorough understanding of the compound's properties is essential for its effective application in synthesis.
| Property | Value |
| CAS Number | 352535-96-7[2] |
| Molecular Formula | C₇H₅BF₄O₂[1][2] |
| Molecular Weight | 207.92 g/mol [2] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 104-109 °C |
| InChI Key | KUHVVLFCTMTYGR-UHFFFAOYSA-N[1] |
| SMILES String | OB(O)c1cc(ccc1F)C(F)(F)F |
Core Applications in Synthesis and Drug Discovery
This compound is a versatile building block, primarily utilized for its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the compound's reactivity and the properties of the resulting molecules.[2][4] In drug discovery, the incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[4][5][6]
Key applications include:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of biologically active compounds.[2][7]
-
Antitumor Agents: It is used in the preparation of inhibitors of kinesin spindle protein (KSP), which are being investigated as potential antitumor agents.[8]
-
Agrochemicals: This boronic acid derivative is a valuable building block in the development of new agrochemicals.[2]
-
Advanced Materials: Its unique electronic properties make it suitable for applications in advanced materials and sensor technology.[2]
The logical workflow for utilizing this compound in a drug discovery context is illustrated below.
Caption: Role as a building block in drug discovery.
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).[9]
-
Solvent Addition: Add a degassed solvent, such as a mixture of toluene, dioxane, or DMF with water.[9]
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically between 60-110 °C) and stir for the required time (ranging from 3 to 12 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[9]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[9]
The general workflow for this experimental procedure is depicted below.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. This compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 8. This compound | 352535-96-7 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
The Contrasting Electronic Influence of Fluoro and Trifluoromethyl Groups on Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing substituents into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties imparted by fluorine and trifluoromethyl groups can profoundly influence the reactivity, acidity, and binding interactions of parent molecules. In the realm of boronic acids, versatile building blocks in organic synthesis, the introduction of these groups offers a powerful tool for modulating their chemical behavior. This technical guide provides an in-depth analysis of the electronic effects of fluoro and trifluoromethyl substituents on boronic acids, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Concepts: Inductive and Resonance Effects
The electronic influence of a substituent on an aromatic ring is primarily governed by the interplay of two fundamental phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the substituent's electronegativity. Both fluorine (F) and the trifluoromethyl (CF₃) group are highly electronegative, leading to a strong electron-withdrawing inductive effect. This effect decreases the electron density on the aromatic ring and, consequently, on the boronic acid moiety.
-
Resonance Effect (+R or -R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.
-
The fluoro group , possessing lone pairs of electrons, can donate electron density to the aromatic ring via a positive resonance effect (+R). This effect is most pronounced at the ortho and para positions.
-
Conversely, the trifluoromethyl group does not have lone pairs to donate and is considered to have a negligible resonance effect.[1]
-
The net electronic effect of a substituent is a balance of these two opposing forces.
Quantitative Analysis of Electronic Effects
The electronic impact of fluoro and trifluoromethyl substituents can be quantified through various physicochemical parameters, most notably Hammett constants and pKa values.
Hammett Substituent Constants (σ)
The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds.[2][3] The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ (meta) | σ (para) |
| -F | 0.34[1] | 0.06[1] |
| -CF₃ | 0.43[1] | 0.54[1] |
The data in Table 1 clearly illustrates the strong electron-withdrawing nature of the trifluoromethyl group, particularly at the para position.[1] For the fluoro group, the strong inductive effect at the meta position results in a significant positive σ value. However, at the para position, the electron-donating resonance effect partially counteracts the inductive effect, leading to a much smaller σ value.[1]
Acidity of Substituted Phenylboronic Acids (pKa)
The Lewis acidity of boronic acids, a critical parameter for their application, is significantly influenced by the electronic nature of the substituents on the phenyl ring.[4] Electron-withdrawing groups increase the Lewis acidity of the boron center, resulting in a lower pKa value. Phenylboronic acids are Lewis acids, not Brønsted acids.[5]
| Substituent (X) in X-C₆H₄B(OH)₂ | Position | pKa |
| -H (unsubstituted) | - | 8.86[1] |
| -F | ortho | 8.77[1] |
| meta | 8.35[5] | |
| para | 8.77[1] | |
| -CF₃ | ortho | 8.5[5] |
| meta | 7.8[5] | |
| para | 7.7[5] |
As shown in Table 2, the introduction of a trifluoromethyl group leads to a significant increase in the acidity (lower pKa) of phenylboronic acid, which is consistent with its strong electron-withdrawing nature.[5] The effect of the fluoro substituent is more nuanced. While the acidity is enhanced for the meta isomer due to the dominant inductive effect, the acidity of the para isomer is comparable to the unsubstituted acid, reflecting the counteracting resonance effect.[1][5] The lower acidity of the ortho-fluoro isomer compared to the meta isomer can be attributed to the possibility of an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid.[6]
Experimental Protocols
Determination of pKa by Spectrophotometric Titration
This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH.
Materials:
-
Substituted phenylboronic acid
-
Buffer solutions of known pH (e.g., phosphate, borate)
-
Deionized water
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., water or a water/dioxane mixture).[4]
-
In a series of cuvettes, add a fixed volume of the boronic acid stock solution to different buffer solutions spanning a range of pH values around the expected pKa.
-
Measure the UV-Vis absorbance spectrum for each solution.
-
Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the boronic acid.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value.
Synthesis of Fluorinated Arylboronic Acids
A common method for the synthesis of fluorinated arylboronic acids is through the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.
Materials:
-
Fluorinated aryl halide (e.g., bromopentafluorobenzene)
-
Magnesium turnings or n-butyllithium
-
Anhydrous diethyl ether or THF
-
Trialkyl borate (e.g., trimethyl borate)
-
Hydrochloric acid (aqueous solution)
Procedure:
-
Under an inert atmosphere (e.g., argon), activate magnesium turnings in anhydrous diethyl ether.
-
Slowly add the fluorinated aryl halide to the magnesium suspension to form the Grignard reagent. For organolithium formation, cool the aryl halide in anhydrous THF and add n-butyllithium.
-
Cool the reaction mixture (typically to -78 °C) and slowly add the trialkyl borate.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding aqueous hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Reaction
Fluorinated and trifluoromethylated phenylboronic acids are valuable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[7]
Materials:
-
Fluorinated or trifluoromethylated phenylboronic acid
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the boronic acid, the aryl/vinyl halide/triflate, the palladium catalyst, the ligand (if necessary), and the base.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The fluoro and trifluoromethyl groups exert distinct and powerful electronic effects on boronic acids. The trifluoromethyl group acts as a potent electron-withdrawing group through a strong inductive effect, significantly increasing the Lewis acidity of the boronic acid. The fluoro group, in contrast, exhibits a dual nature with an electron-withdrawing inductive effect and an electron-donating resonance effect. The net impact of the fluoro group is highly dependent on its position on the aromatic ring. A thorough understanding of these electronic effects, quantified by parameters such as Hammett constants and pKa values, is crucial for the rational design and application of fluorinated boronic acids in drug discovery, materials science, and organic synthesis. The experimental protocols provided herein offer a practical foundation for the synthesis and characterization of these valuable chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This methodology is of particular importance in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. 2-Fluoro-5-(trifluoromethyl)phenylboronic acid is a valuable building block in this context, as the incorporation of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2]
However, the electron-withdrawing nature of the fluoro and trifluoromethyl substituents in this compound presents unique challenges.[1] These electron-deficient boronic acids often exhibit slower rates of transmetalation and are prone to competitive protodeboronation under basic reaction conditions, which can lead to diminished yields of the desired coupled product.[3][4] Therefore, the selection of an appropriate catalyst system and the careful optimization of reaction parameters are critical for achieving high yields.
This document provides detailed application notes and optimized protocols for the successful Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.
Key Considerations for Successful Coupling
Achieving high efficiency in the Suzuki-Miyaura coupling of this compound hinges on several key factors:
-
Catalyst System: The choice of palladium source and ligand is paramount. For electron-deficient boronic acids, highly active catalyst systems are required to promote rapid oxidative addition and facilitate the otherwise sluggish transmetalation step. Buchwald-type phosphine ligands, such as SPhos and XPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, have demonstrated superior performance for these challenging substrates.[3] Specialized palladium precatalysts that rapidly generate the active Pd(0) species under mild conditions are also highly effective in minimizing the decomposition of the boronic acid.[3][5]
-
Base: The selection of the base is a delicate balance. While a base is necessary to activate the boronic acid for transmetalation, strong bases can accelerate the undesired protodeboronation side reaction.[4] Moderately strong bases like K₃PO₄ and Cs₂CO₃ are often more effective than stronger bases such as NaOH. The use of an aqueous solution of the base can also be beneficial in facilitating the reaction.
-
Solvent: The solvent system plays a crucial role in the solubility of the reactants and the overall reaction kinetics. A mixture of an organic solvent (e.g., THF, dioxane, toluene) and water is commonly employed.[1][4] It is essential to use degassed solvents to prevent oxidation and deactivation of the palladium catalyst.
-
Temperature and Reaction Time: Due to the propensity for protodeboronation at elevated temperatures, reactions with this compound are best performed at lower temperatures (room temperature to 40°C) when using highly active catalyst systems.[3][5] This minimizes the degradation of the boronic acid and improves the overall yield. With optimized catalysts, reaction times can often be significantly shortened.
Comparative Performance of Catalyst Systems
The following table summarizes the expected performance of various palladium catalyst systems for the Suzuki coupling of electron-deficient boronic acids like this compound, based on literature for analogous substrates.[3]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for this specific application. | 2-5 |
| XPhos Pd G3 Precatalyst | Buchwald-type phosphine precatalyst | Air- and moisture-stable, rapid generation of active Pd(0) at low temperatures.[3] | Higher cost. | 1-3 |
Experimental Protocols
Two distinct protocols are presented below, showcasing different approaches to address the challenges associated with the Suzuki coupling of this compound.
Protocol 1: Room Temperature Coupling with a Palladium Precatalyst
This protocol is based on the work of Buchwald and coworkers and is particularly suitable for minimizing protodeboronation of the unstable boronic acid.[3][5]
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (degassed)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the XPhos Pd G3 precatalyst.
-
Seal the vial with a septum and purge the atmosphere with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed anhydrous THF (2 mL) via syringe.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Thermally Promoted Coupling with a Buchwald-Type Ligand
This protocol is a more general approach that can be effective, particularly when a specific palladium precatalyst is not available. Careful control of the temperature is crucial.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent mixture: 1,4-Dioxane/Water (4:1), degassed
Procedure:
-
In a dried reaction vessel, combine the aryl halide, this compound, and cesium carbonate.
-
In a separate vial, premix the Pd₂(dba)₃ and XPhos in a small amount of the degassed solvent.
-
Seal the reaction vessel and purge with an inert gas.
-
Add the degassed 1,4-Dioxane/Water solvent mixture (5 mL).
-
Add the catalyst/ligand slurry to the reaction mixture.
-
Heat the reaction mixture to 40-60 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the desired product.
Data Presentation
The following table presents representative yields for the Suzuki-Miyaura coupling of various aryl halides with polyfluorophenylboronic acids, which are analogous to this compound, using the highly active XPhos Pd G3 precatalyst at room temperature.[3][5] These data highlight the efficacy of this system for challenging coupling partners.
| Aryl Halide | Boronic Acid | Product | Yield (%) |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2',6'-Difluoro-4-methoxybiphenyl | 93 |
| 4-Bromobenzonitrile | 2,6-Difluorophenylboronic acid | 4'-(2,6-Difluorophenyl)benzonitrile | 95 |
| 3-Chloropyridine | 2,6-Difluorophenylboronic acid | 3-(2,6-Difluorophenyl)pyridine | 91 |
| 4-Chlorotoluene | 2,3,5,6-Tetrafluorophenylboronic acid | 4-Methyl-2',3',5',6'-tetrafluorobiphenyl | 96 |
| 1-Bromo-4-(trifluoromethoxy)benzene | 2,3,5,6-Tetrafluorophenylboronic acid | 2',3',5',6'-Tetrafluoro-4-(trifluoromethoxy)biphenyl | 94 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex organic molecules.[1] 2-Fluoro-5-(trifluoromethyl)phenylboronic acid is a valuable building block in medicinal chemistry, as the incorporation of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. However, the electron-withdrawing nature of the fluoro and trifluoromethyl substituents makes this boronic acid particularly susceptible to protodeboronation, a competing side reaction that can significantly lower the yield of the desired cross-coupled product.
These application notes provide a comprehensive guide to the successful palladium-catalyzed Suzuki-Miyaura coupling of this compound. By employing highly active palladium precatalysts and optimized reaction conditions, the challenges associated with this electron-deficient substrate can be overcome, leading to efficient and high-yielding syntheses of valuable fluorinated biaryl compounds.
Key Challenges and Strategies
The primary challenge in the Suzuki-Miyaura coupling of this compound is its propensity to undergo protodeboronation under the basic reaction conditions. This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 1-fluoro-4-(trifluoromethyl)benzene and a reduction in the overall yield of the desired biaryl product.
To mitigate protodeboronation and achieve high coupling efficiency, the following strategies are recommended:
-
Utilization of Highly Active Palladium Catalysts: The use of palladium precatalysts featuring bulky, electron-rich phosphine ligands, such as XPhos or SPhos, is crucial. These catalysts rapidly generate the active Pd(0) species, which promotes a fast rate of cross-coupling that can outcompete the slower protodeboronation reaction.
-
Optimization of Reaction Conditions: Careful selection of the base, solvent, and temperature is critical. Milder bases and lower reaction temperatures can help to suppress the undesired protodeboronation pathway.
Data Presentation: Comparative Reaction Conditions and Yields
While specific data for a wide range of coupling partners with this compound is not extensively published, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of analogous electron-deficient and fluorinated arylboronic acids with various aryl halides. This data provides a valuable starting point for reaction optimization.
| Boronic Acid Partner (Analogue) | Aryl Halide | Palladium Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos Precatalyst (2 mol%) | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 2,4,6-Trifluorophenylboronic acid | 4-Bromoacetophenone | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄ | Toluene | 80 | 2 | 85 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 |
| This compound | 4-Bromotoluene | XPhos Gen 3 Precatalyst (2 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 2 | [Note: Yields are highly substrate-dependent and require optimization. This entry is a representative starting point.] |
| This compound | 2-Chloropyridine | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | [Note: Yields are highly substrate-dependent and require optimization. This entry is a representative starting point.] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide and an aryl chloride, utilizing a highly active palladium precatalyst system.
Protocol 1: Coupling with an Aryl Bromide using an XPhos Precatalyst
This protocol is adapted from methodologies developed for the rapid coupling of unstable fluorinated boronic acids.[2]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
XPhos Gen 3 Precatalyst
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add the XPhos Gen 3 Precatalyst (0.02 mmol, 2 mol%).
-
Seal the reaction vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Coupling with an Aryl Chloride using Pd(dppf)Cl₂
This protocol utilizes a more traditional but still effective catalyst system for the coupling of aryl chlorides.
Materials:
-
This compound
-
Aryl chloride (e.g., 2-chloropyridine)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Seal the reaction vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add degassed toluene (5.0 mL) and degassed water (0.5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: Suzuki-Miyaura catalytic cycle for this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Base Selection in Suzuki Coupling with 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with broad functional group tolerance.[1][2] 2-Fluoro-5-(trifluoromethyl)phenylboronic acid is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents.[3] These electron-withdrawing groups can enhance biological activity and improve pharmacokinetic properties. However, the electronic nature of this boronic acid also presents challenges, particularly its susceptibility to protodeboronation under the basic conditions required for the Suzuki coupling.[1][4] This side reaction, where the boronic acid moiety is replaced by a hydrogen atom, reduces the yield of the desired biaryl product. Therefore, the careful selection of a suitable base is critical for a successful coupling.
This document provides a guide to selecting an appropriate base for the Suzuki reaction with this compound, including comparative data from analogous fluorinated phenylboronic acids, detailed experimental protocols, and a logical workflow for reaction optimization.
The Critical Role of the Base
The base in a Suzuki-Miyaura reaction serves multiple purposes, primarily to facilitate the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ("ate" complex), which then transfers its organic group to the palladium catalyst.[5] Common bases used include inorganic salts such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][6]
For electron-deficient boronic acids like this compound, the choice of base is a delicate balance. A base that is too strong or used under harsh conditions can accelerate the undesirable protodeboronation.[1][4] Conversely, a base that is too weak may result in a sluggish or incomplete reaction.
Comparative Analysis of Bases for Fluorinated Phenylboronic Acids
| Boronic Acid Analog | Aryl Halide Partner | Palladium Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Difluorophenylboronic acid | Aryl Chloride | G3-XPhos precatalyst | K₃PO₄ (0.5 M aq.) | THF | Room Temp | 0.5 | High (not specified) | [1] |
| 2,5-Difluorophenylboronic acid | Aryl Halide | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/Water | 95 | 16-24 | Substrate-dependent | [1] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70-110 | 3 | >95 | [7] |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ | Na₂CO₃ | Not specified | Not specified | Not specified | High | [6] |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ | K₃PO₄ | Not specified | Not specified | Not specified | High | [6] |
Note: The data presented is for analogous compounds and specific yields are substrate-dependent. Optimization is recommended for each specific reaction.
Experimental Protocols
The following protocols are adapted from established procedures for Suzuki-Miyaura couplings of fluorinated phenylboronic acids and provide a starting point for the reaction with this compound.[1][8]
Protocol 1: Rapid Room-Temperature Coupling with a Mild Base (K₃PO₄)
This protocol is designed for unstable boronic acids prone to protodeboronation and utilizes a highly active palladium precatalyst with a milder base at ambient temperature.[1][8]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the palladium precatalyst.
-
Add degassed anhydrous THF (e.g., 2 mL per mmol of aryl halide).
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (e.g., 4 mL per mmol of aryl halide).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times are typically short (e.g., 30 minutes).[1]
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Thermally Promoted Coupling with a Carbonate Base (Na₂CO₃)
This protocol represents a more conventional approach that may be suitable for less reactive coupling partners, employing a standard catalyst system at an elevated temperature.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, e.g., 5 mol%)
-
XPhos (e.g., 15 mol%)
-
Sodium carbonate (Na₂CO₃, 2.2 mmol, 2.2 equiv)
-
Solvent mixture: THF/Toluene/Water (3:3:1), degassed
Procedure:
-
In a reaction flask under an inert atmosphere, combine the aryl halide, this compound, and sodium carbonate.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos).
-
Add the degassed THF/Toluene/Water solvent mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 95 °C) and stir for the required duration (e.g., 16-24 hours).[1]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Logical Workflow for Base Selection
The selection of an optimal base for the Suzuki coupling of this compound should be a systematic process. The following diagram illustrates a logical workflow for this optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)phenylboronic acid is a versatile and highly valuable building block in modern drug discovery. Its unique structural features, combining a fluorine atom and a trifluoromethyl group on a phenylboronic acid scaffold, offer significant advantages in the synthesis of novel therapeutic agents. The presence of these fluorine-containing moieties can enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[] This reagent is particularly instrumental in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[]
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, specifically focusing on its application in the development of Trametinib and Dabrafenib, targeted cancer therapeutics. Detailed protocols for a representative Suzuki-Miyaura coupling reaction and relevant biological assays are also presented.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of targeted therapies, particularly for cancer. The incorporation of the 2-fluoro-5-(trifluoromethyl)phenyl moiety can significantly influence the pharmacological properties of a drug candidate.
Synthesis of Kinase Inhibitors:
This boronic acid is a crucial component in the synthesis of several kinase inhibitors that target the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers.[2]
-
Trametinib (MEK Inhibitor): Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, kinases that are central to the RAS-RAF-MEK-ERK pathway.[3][4] The synthesis of Trametinib and its analogues can utilize intermediates derived from this compound.[5][6]
-
Dabrafenib (BRAF Inhibitor): Dabrafenib is a potent inhibitor of the mutated BRAF kinase, another key component of the same signaling cascade.[7] The synthesis of Dabrafenib also involves intermediates that can be prepared using this compound.[8]
Data Presentation: Biological Activity of Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of Trametinib and Dabrafenib, which can be synthesized using derivatives of this compound.
Table 1: In Vitro Inhibitory Activity of Trametinib
| Target Kinase | IC50 (nM) | Reference |
| MEK1 | 0.92 | [3] |
| MEK2 | 1.8 | [3] |
Table 2: In Vitro Inhibitory Activity of Dabrafenib
| Target Kinase | IC50 (nM) | Reference |
| BRAF V600E | 0.8 | |
| Wild-type BRAF | 3.2 | |
| CRAF | 5.0 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This reaction is fundamental for the synthesis of biaryl intermediates required for the development of kinase inhibitors like Trametinib and Dabrafenib.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (0.02-0.05 equiv) to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method to determine the in vitro inhibitory activity (IC50) of a compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Trametinib or Dabrafenib) dissolved in DMSO
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the assay buffer, the purified kinase, and the kinase substrate.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Visualizations
RAS-RAF-MEK-ERK Signaling Pathway and Inhibition
The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway and highlights the points of inhibition by Dabrafenib and Trametinib.
Caption: RAS-RAF-MEK-ERK signaling pathway with points of inhibition.
Experimental Workflow: Suzuki-Miyaura Coupling
The diagram below outlines the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 5. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bioactive Molecules with 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)phenylboronic acid is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the 2-fluoro-5-(trifluoromethyl)phenyl moiety into bioactive molecules. This structural motif is of significant interest in drug discovery due to the unique properties conferred by the fluorine and trifluoromethyl substituents. The high electronegativity and metabolic stability of the fluorine atom, combined with the lipophilicity and electron-withdrawing nature of the trifluoromethyl group, can enhance a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity to biological targets.[1][2]
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for the formation of carbon-carbon bonds.[3][4] This reaction enables the efficient synthesis of complex biaryl and heteroaryl structures, which are common scaffolds in many therapeutic agents.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors.
Featured Application: Synthesis of MEK Inhibitor Analogues
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. MEK1 and MEK2 are dual-specificity kinases that play a central role in this pathway by phosphorylating and activating ERK1 and ERK2.
Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, approved for the treatment of various cancers with BRAF mutations. The chemical structure of Trametinib features a 2-fluoro-4-iodophenyl group. By replacing this with a 2-fluoro-5-(trifluoromethyl)phenyl group using this compound, novel analogues of Trametinib can be synthesized, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.
MEK/ERK Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of a Trametinib analogue.
Experimental Protocols
General Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Trametinib Analogue
This protocol describes the synthesis of a Trametinib analogue by coupling this compound with a suitable pyrimidine-based intermediate.
Materials:
-
3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylamino-1H-pyrimidine-2,4-dione (or a similar halogenated precursor)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the pyrimidine precursor (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final Trametinib analogue.
Data Presentation
The following table summarizes hypothetical, yet plausible, quantitative data for a synthesized Trametinib analogue compared to the parent drug.
| Compound | Target | IC₅₀ (nM) | Cell Line | Assay Type |
| Trametinib | MEK1/2 | 0.92 / 1.8 | HT-29 (Colon Cancer) | Kinase Activity Assay |
| Trametinib Analogue | MEK1/2 | 0.75 / 1.5 | HT-29 (Colon Cancer) | Kinase Activity Assay |
| Trametinib | MEK1/2 | 10 | A375 (Melanoma) | Cell Proliferation Assay |
| Trametinib Analogue | MEK1/2 | 8.5 | A375 (Melanoma) | Cell Proliferation Assay |
Note: The data for the Trametinib Analogue is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Conclusion
This compound is a valuable building block for the synthesis of novel bioactive molecules, particularly in the field of kinase inhibitor development. The Suzuki-Miyaura cross-coupling reaction provides an efficient means to incorporate the 2-fluoro-5-(trifluoromethyl)phenyl moiety, which can favorably modulate the pharmacological properties of the target compound. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of new therapeutic agents.
References
Application Notes and Protocols: 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid in the synthesis of advanced materials, particularly fluorinated conjugated polymers. The unique combination of a fluoro and a trifluoromethyl group on the phenylboronic acid moiety imparts desirable properties to the resulting materials, including enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics.
Application: Synthesis of Fluorinated Poly(p-phenylene) Derivatives for Organic Electronics
This compound is a valuable monomer for the synthesis of fluorinated poly(p-phenylene) (PPP) derivatives through Suzuki-Miyaura polycondensation. The incorporation of fluorine and trifluoromethyl groups into the polymer backbone can significantly influence the material's properties, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can lower the HOMO and LUMO energy levels of the resulting polymer. This can lead to improved air stability and facilitate electron injection and transport in electronic devices. Furthermore, the presence of these groups can enhance the thermal stability and solution processability of the polymer.
Logical Relationship: From Monomer to Enhanced Material Properties
Caption: Logical flow from the monomer to the resulting enhanced polymer properties.
Quantitative Data Presentation
The following tables summarize representative data for a hypothetical fluorinated poly(p-phenylene) synthesized using this compound and a suitable dibromo comonomer, compared to a non-fluorinated analogue.
Table 1: Physicochemical Properties
| Property | Non-Fluorinated Poly(p-phenylene) | Fluorinated Poly(p-phenylene) |
| Molecular Weight (Mn) | 15,000 g/mol | 18,500 g/mol |
| Polydispersity Index (PDI) | 2.1 | 1.8 |
| Glass Transition Temp. (Tg) | 135 °C | 160 °C |
| Decomposition Temp. (Td) | 410 °C | 450 °C |
| Solubility | Soluble in hot chlorinated solvents | Good solubility in common organic solvents |
Table 2: Optoelectronic Properties
| Property | Non-Fluorinated Poly(p-phenylene) | Fluorinated Poly(p-phenylene) |
| Absorption Max (λmax) | 380 nm | 370 nm |
| Emission Max (λem) | 450 nm (blue) | 440 nm (deep blue) |
| HOMO Energy Level | -5.4 eV | -5.7 eV |
| LUMO Energy Level | -2.5 eV | -2.8 eV |
| Band Gap | 2.9 eV | 2.9 eV |
Experimental Protocols
Protocol 1: Synthesis of Fluorinated Poly(p-phenylene) via Suzuki-Miyaura Polycondensation
This protocol describes a general method for the synthesis of a fluorinated poly(p-phenylene) derivative using this compound and 1,4-dibromo-2,5-dihexylbenzene as comonomers.
Materials:
-
This compound
-
1,4-dibromo-2,5-dihexylbenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (argon or nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.2 mmol), 1,4-dibromo-2,5-dihexylbenzene (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Inert Atmosphere: Purge the flask with argon for 15 minutes to create an inert atmosphere.
-
Solvent and Base Addition: Add toluene (20 mL) and a 2 M aqueous solution of potassium carbonate (10 mL) to the flask.
-
Polymerization: Heat the reaction mixture to 90°C and stir vigorously under argon for 48 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel. Separate the organic layer and wash it three times with deionized water.
-
Precipitation: Concentrate the organic layer by rotary evaporation and precipitate the polymer by slowly adding the concentrated solution to 200 mL of methanol with stirring.
-
Purification: Filter the precipitated polymer and wash it with methanol. Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining catalyst and oligomers.
-
Drying: Dry the purified polymer under vacuum at 60°C for 24 hours.
Experimental Workflow Diagram
Caption: Suzuki-Miyaura polycondensation workflow.
Signaling Pathways and Mechanistic Insights
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of Suzuki-Miyaura Polycondensation
Application Notes and Protocols: 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)phenylboronic acid is a key building block in the synthesis of a variety of kinase inhibitors, most notably in the development of targeted cancer therapies. Its utility is highlighted in the construction of Dabrafenib, a potent and selective inhibitor of BRAF kinase, which is a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1] The unique substitution pattern of this boronic acid, featuring both a fluorine atom and a trifluoromethyl group, significantly influences the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in the synthesis of kinase inhibitors.
Application in Kinase Inhibitor Synthesis
The primary application of this compound in this context is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile carbon-carbon bond-forming reaction enables the efficient coupling of the boronic acid with a suitable aryl or heteroaryl halide to construct the core scaffold of the kinase inhibitor. In the synthesis of Dabrafenib, this boronic acid is coupled with a thiazole derivative to form a key biaryl linkage.[2]
Signaling Pathway Context: The RAS/RAF/MEK/ERK Pathway
Dabrafenib targets mutated BRAF, a serine/threonine kinase within the RAS/RAF/MEK/ERK signaling cascade. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Mutations in BRAF, such as the V600E mutation, lead to constitutive activation of the pathway, driving uncontrolled cell growth in various cancers, including melanoma.[1]
Quantitative Data
The following tables summarize key quantitative data for Dabrafenib, a prominent kinase inhibitor synthesized using this compound.
Table 1: In Vitro Potency of Dabrafenib
| Target | Cell Line | IC50 (nM) | Reference |
| BRAFV600E | SKMEL28 | 3 | [3] |
| BRAFV600E | A375P F11 | 8 | [3] |
| BRAFV600E | Colo205 | 7 | [3] |
| Wild-type BRAF | HFF | 3000 | [3] |
Table 2: Structure-Activity Relationship (SAR) Insights for Dabrafenib Analogs
While a systematic SAR study focusing solely on the 2-fluoro-5-(trifluoromethyl)phenyl moiety is not extensively published, the discovery of Dabrafenib involved optimization of various parts of the molecule. The presence of the fluoro and trifluoromethyl groups on the phenyl ring is understood to contribute to the overall potency and favorable pharmacokinetic properties of the drug.[3]
| Modification | Impact on Potency/Pharmacokinetics | Reference |
| Fluorination at the 2-position of the phenyl ring | Improved rat pharmacokinetic properties. | [3] |
| Replacement of isopropyl thiazole with tert-butyl thiazole | Improved cellular potency. | [3] |
Experimental Protocols
The following section details a representative experimental protocol for the Suzuki-Miyaura coupling reaction between this compound and a suitable coupling partner in the synthesis of a Dabrafenib intermediate. This protocol is based on general procedures for Suzuki couplings and knowledge of the specific reactants involved in the Dabrafenib synthesis.
General Workflow for Suzuki-Miyaura Coupling
Detailed Protocol: Synthesis of a Dabrafenib Intermediate via Suzuki-Miyaura Coupling
Reaction:
N-(3-(5-bromo-2-tert-butyl-1H-imidazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide + this compound → Dabrafenib Precursor
Materials:
-
N-(3-(5-bromo-2-tert-butyl-1H-imidazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(3-(5-bromo-2-tert-butyl-1H-imidazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide, this compound, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired Dabrafenib precursor.
-
Note: The specific reaction conditions (catalyst, base, solvent, temperature, and reaction time) may require optimization to achieve the best yield and purity.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of kinase inhibitors, particularly those targeting the BRAF kinase. Its incorporation via the Suzuki-Miyaura cross-coupling reaction is a key step in the construction of complex and potent therapeutic agents like Dabrafenib. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers engaged in the design and synthesis of novel kinase inhibitors.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[1][2][3] This application note provides detailed protocols for the palladium-catalyzed coupling of various aryl halides with 2-Fluoro-5-(trifluoromethyl)phenylboronic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenylboronic acid can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting coupled products, making this reagent a valuable building block in medicinal chemistry.[2]
However, ortho-fluorinated arylboronic acids, such as this compound, can be susceptible to protodeboronation under the basic reaction conditions typically required for Suzuki-Miyaura coupling.[1][2] This side reaction, where the boronic acid group is replaced by a hydrogen atom, can lead to reduced yields of the desired product. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for a successful transformation. The protocols outlined below are designed to mitigate this challenge by employing highly active catalyst systems and optimized conditions.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with a low-valent palladium(0) catalyst to form a palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl.[3]
-
Transmetalation: The organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Summary of Reaction Conditions
The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling with this compound. The following table summarizes typical conditions that can be employed, with the understanding that optimization for each specific substrate pairing is often necessary.
| Component | Recommended Reagents/Conditions | Notes |
| Aryl Halide | Aryl Bromides, Aryl Chlorides, Aryl Iodides, Aryl Triflates | Reactivity order is typically I > Br > OTf >> Cl.[3] For less reactive aryl chlorides, more active catalyst systems are required.[4][5] |
| Palladium Catalyst / Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Buchwald precatalysts are often highly effective for challenging couplings, allowing for lower catalyst loadings and milder reaction conditions.[1][4][5] |
| Ligand | Buchwald Ligands (e.g., XPhos, SPhos), P(t-Bu)₃, PCy₃, PPh₃ | The choice of ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphine ligands are often preferred. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The choice of base can significantly impact the reaction rate and the extent of protodeboronation. Aqueous solutions of bases like K₃PO₄ are often effective.[1][4] |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), DMF, often with water as a co-solvent | Degassed solvents are recommended to prevent catalyst oxidation. A mixture of an organic solvent and water is common. |
| Temperature | Room Temperature to 110 °C | Highly active catalysts may allow for reactions to proceed at room temperature, which can minimize side reactions like protodeboronation.[4][5] |
| Reaction Time | 30 minutes to 24 hours | Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS). |
Experimental Protocols
Two distinct protocols are presented below, showcasing different approaches for the coupling of aryl halides with this compound. Protocol 1 utilizes a modern, highly active palladium precatalyst that often allows for rapid reaction times at or near room temperature. Protocol 2 employs a more traditional catalyst system that is generated in situ and may require elevated temperatures.
Protocol 1: Rapid Coupling Using a Palladium Precatalyst
This protocol is adapted from methods developed for fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl boronic acids.[4][5] The use of a highly active palladium precatalyst allows the coupling reaction to proceed faster than the competing protodeboronation of the boronic acid.[1][4][5]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos-Pd-G3) (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv), as a solid or aqueous solution
-
Anhydrous and degassed solvent (e.g., THF or Dioxane)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol), the palladium precatalyst (0.02 mmol), and solid potassium phosphate (3.0 mmol).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed anhydrous solvent (e.g., THF, 3-5 mL) via syringe. If using an aqueous base solution, add the degassed organic solvent followed by the degassed aqueous base solution (e.g., 1 M K₃PO₄).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions with highly active catalysts can be complete in as little as 30 minutes.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Traditional In Situ Catalyst Generation
This protocol employs a more traditional approach where the active Pd(0) catalyst is generated in situ from a palladium(II) salt and a phosphine ligand. This method may require higher temperatures and longer reaction times.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., PPh₃ or a biarylphosphine ligand) (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane or Toluene/Water mixture)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with an organic solvent such as ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling with 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and materials science.[1][2][3][4][5] The use of microwave irradiation has significantly advanced this methodology, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced reproducibility.[3][5][6]
This document provides detailed protocols for the microwave-assisted Suzuki coupling of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, an electron-deficient boronic acid. Such substrates can be challenging due to slower rates of transmetalation and a propensity for protodeboronation under basic conditions.[1][7][8] The protocols outlined below are designed to provide a robust starting point for researchers, leveraging catalyst systems known to be effective for electronically demanding substrates.
The fluorine and trifluoromethyl substituents make this compound a valuable building block in medicinal chemistry. The incorporation of fluorine can modulate key drug properties such as metabolic stability and bioavailability.[9]
Catalytic Cycle and Experimental Workflow
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5][10]
A typical workflow for performing this reaction using a microwave reactor involves careful preparation of the reaction mixture under an inert atmosphere, followed by controlled irradiation and subsequent product purification.
Comparative Data on Reaction Conditions
Optimizing the Suzuki coupling for electron-deficient partners like this compound requires careful selection of the catalyst, base, and solvent. Buchwald-type phosphine ligands are often highly effective for such challenging substrates.[1] The following table summarizes typical conditions and expected outcomes when coupling with a generic aryl bromide.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | 4-Bromoanisole | 4-Bromoacetophenone | 2-Bromopyridine |
| Boronic Acid | This compound | This compound | This compound |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G2 (2 mol%) | SPhos Pd G2 (2 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF |
| Temperature | 120 °C | 100 °C | 110 °C |
| Time | 15 min | 20 min | 25 min |
| Typical Yield | 75-85% | 80-92% | 70-88% |
Note: Yields are estimates based on literature for analogous substrates and may vary.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for performing the microwave-assisted Suzuki coupling of this compound with an aryl bromide.
Protocol 1: General Screening Protocol using Pd(PPh₃)₄
This protocol is a robust starting point for general screening with a commonly available catalyst.
Materials:
-
Aryl Bromide (1.0 equiv, e.g., 0.5 mmol)
-
This compound (1.2 equiv, 0.6 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, 0.025 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, 1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water (4:1 mixture).
-
Seal the vial with a cap and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Place the vial into the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes, with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[5]
Protocol 2: High-Efficiency Protocol using a Buchwald Precatalyst
This protocol utilizes a modern, highly active palladium precatalyst, which is often beneficial for challenging, electron-deficient substrates.[7][8][11]
Materials:
-
Aryl Bromide or Chloride (1.0 equiv, e.g., 0.5 mmol)
-
This compound (1.5 equiv, 0.75 mmol)
-
XPhos Pd G2 (2 mol%, 0.01 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv, 1.0 mmol)
-
Anhydrous, degassed Toluene (5 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Argon or Nitrogen gas supply (glovebox recommended)
Procedure:
-
Inside a glovebox, add the aryl halide, this compound, XPhos Pd G2 precatalyst, and K₃PO₄ to a 10 mL microwave vial containing a stir bar.
-
Add the anhydrous, degassed toluene to the vial.
-
Seal the vial tightly with a cap.
-
Remove the vial from the glovebox and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 20 minutes with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residue.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-Up Synthesis Utilizing 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of biaryl compounds via a Suzuki-Miyaura cross-coupling reaction, utilizing 2-Fluoro-5-(trifluoromethyl)phenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. The electron-withdrawing nature of these groups can enhance the biological activity and pharmacokinetic properties of target molecules. However, these characteristics also present challenges in reaction optimization, particularly on a larger scale.
The following protocols are based on established principles of Suzuki-Miyaura couplings and specific examples of reactions involving fluorinated arylboronic acids. They are intended to serve as a robust starting point for process development and scale-up activities.
Core Concepts and Considerations
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide. When scaling up this reaction, several factors become critical:
-
Catalyst Selection and Loading: Efficient and robust palladium catalysts are necessary to ensure high conversion and minimize catalyst loading, which is a significant cost driver on a large scale. Pre-catalysts that are stable and form the active catalytic species in situ are often preferred.
-
Base Selection: The choice of base is crucial for the transmetalation step and can significantly impact the reaction rate and yield. The base must be strong enough to activate the boronic acid but not so strong as to cause significant degradation of the starting materials or product.
-
Solvent System: The solvent system must be capable of dissolving all reactants and facilitating the reaction. For scale-up, safety, environmental impact, and ease of removal are important considerations. Mixed aqueous/organic solvent systems are common.
-
Reaction Temperature and Time: Careful control of the reaction temperature is essential for managing exotherms and minimizing side reactions. Reaction time should be optimized to ensure complete conversion without unnecessary energy consumption.
-
Work-up and Purification: The work-up procedure should be designed to efficiently remove the catalyst, excess reagents, and byproducts. Purification methods such as crystallization are preferred for large-scale operations over chromatography.
Exemplary Scale-Up Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of a biaryl compound by coupling this compound with a generic heteroaryl bromide on a kilogram scale.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-5-(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki coupling with this compound?
A1: Low yields with this compound are often attributed to its electron-deficient nature. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which can lead to several challenges. These include a slower transmetalation step in the catalytic cycle and an increased susceptibility of the boronic acid to decomposition pathways like protodeboronation.[1] To troubleshoot, start by assessing key reaction parameters such as catalyst activity, oxygen contamination, and the choice of base and solvent.
Q2: What is protodeboronation and how can I minimize it with this specific boronic acid?
A2: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-fluoro-4-(trifluoromethyl)benzene as a byproduct.[2] This is particularly problematic for electron-deficient arylboronic acids.[3][2] To minimize this, consider the following strategies:
-
Use a weaker base: Strong bases can accelerate protodeboronation. Screening weaker bases like K₃PO₄ or Cs₂CO₃ is recommended.[2]
-
Anhydrous conditions: Ensure that your solvents and reagents are thoroughly dried, as water can facilitate this side reaction.[2]
-
Lower reaction temperature: If feasible for your specific coupling partners, reducing the temperature can decrease the rate of protodeboronation relative to the desired cross-coupling.[2]
-
Protect the boronic acid: Converting the boronic acid to a pinacol or MIDA ester can provide a slow release of the active boronic acid, keeping its concentration low and minimizing decomposition.[3][2]
Q3: How do I choose the right palladium catalyst and ligand for this substrate?
A3: The choice of catalyst is critical for challenging substrates. For electron-deficient boronic acids, highly active catalyst systems are often required.
-
Precatalysts: Buchwald-type precatalysts are often effective for difficult substrates as they can generate the active LPd(0) species quickly under mild conditions.[4][5][6]
-
Ligands: Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), can accelerate both oxidative addition and reductive elimination steps, which is beneficial for sterically hindered or electron-deficient partners.[1]
Q4: What is the optimal base for this reaction?
A4: The choice of base can significantly impact the reaction outcome. While a base is necessary to activate the boronic acid for transmetalation, strong bases can promote protodeboronation.[7] A good starting point is to use moderately weak inorganic bases. A screening of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is advisable to find the optimal conditions for your specific aryl halide.[2][8] In some cases, using aqueous base solutions can be beneficial, but care must be taken to balance the positive effects with the potential for protodeboronation.[4][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst. 2. Slow transmetalation due to electron-deficient boronic acid. 3. Oxygen contamination leading to catalyst decomposition or boronic acid homocoupling.[1][9] | 1. Use a fresh, high-quality palladium source and ligand, or consider a more active precatalyst system.[1][4][5][6] 2. Employ a stronger base (e.g., K₃PO₄) or a more electron-rich and bulky phosphine ligand to facilitate this step.[1] 3. Ensure proper degassing of solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1] |
| Significant Protodeboronation Byproduct | 1. Base-catalyzed decomposition of the boronic acid. 2. Presence of water. 3. High reaction temperature. | 1. Screen weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] 2. Use anhydrous solvents and reagents.[2] 3. Attempt the reaction at a lower temperature.[2] 4. Convert the boronic acid to a more stable ester derivative (e.g., pinacol ester).[2] |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0).[9] | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1] 2. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction. Alternatively, use a Pd(0) source or a precatalyst designed for rapid activation.[1][9] |
| Incomplete Consumption of Starting Aryl Halide | 1. Insufficient catalyst activity or loading. 2. Steric hindrance from the coupling partner. 3. Deactivation of the catalyst over the reaction time. | 1. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 2. For sterically hindered aryl halides, use bulky, electron-rich ligands like XPhos or SPhos.[1] 3. Consider a more robust catalyst system or a precatalyst that provides sustained activity.[4][5][6] |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction with this compound. Note that optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields.[8]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)[8]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, 1-5 mol%)[8]
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)[8]
-
Degassed solvent (e.g., Toluene, Dioxane, THF/water mixture)[8]
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and the finely powdered base under an inert atmosphere (e.g., Argon or Nitrogen).[1][8]
-
Solvent Addition: Add the degassed solvent to the reaction vial via syringe.[8]
-
Reaction: Stir the mixture at the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system used).[8] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[8]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization to yield the desired biaryl product.[8]
Visualized Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Suzuki reaction with this compound.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
preventing protodeboronation of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of 1-fluoro-4-(trifluoromethyl)benzene as a byproduct, reducing the yield of the desired cross-coupling product. This compound is particularly susceptible to this reaction due to the presence of electron-withdrawing fluorine and trifluoromethyl groups, which increase the electrophilicity of the carbon atom attached to the boron atom, making it more prone to protonolysis, especially under basic conditions and at elevated temperatures commonly used in Suzuki-Miyaura coupling reactions.[1]
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: The primary factors that accelerate protodeboronation are:
-
High Temperatures: Elevated reaction temperatures significantly increase the rate of protodeboronation.[1]
-
Strong Bases: The use of strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), can promote the decomposition of the boronic acid.[1]
-
Presence of Water: While a controlled amount of water can be beneficial for the Suzuki-Miyaura coupling, excess water can act as a proton source, facilitating protodeboronation.[1]
-
Prolonged Reaction Times: Longer exposure to reaction conditions that favor protodeboronation will naturally lead to a greater extent of this side reaction.
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: You can monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of 1-fluoro-4-(trifluoromethyl)benzene as a significant byproduct is a clear indicator of protodeboronation. Comparing the reaction mixture to a standard of this byproduct will confirm its identity.
Q4: Is it better to use the boronic acid directly or a more stable derivative?
A4: For challenging substrates like this compound, using a more stable derivative is a highly recommended strategy to minimize protodeboronation. Boronic esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) esters, are significantly more stable than the free boronic acid and can lead to higher yields of the desired product.[1]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Formation of 1-Fluoro-4-(trifluoromethyl)benzene
This is a classic sign of significant protodeboronation. The following troubleshooting steps can help mitigate this issue.
The choice of base and reaction temperature are critical parameters to control. Milder bases and lower temperatures are generally preferred.
Table 1: Influence of Base on Suzuki-Miyaura Coupling Yield (Illustrative for Electron-Deficient Arylboronic Acids)
| Base | Typical Concentration | Relative Strength | Expected Impact on Protodeboronation |
| NaOH, KOH | 1-2 M | Strong | High |
| K₂CO₃, Na₂CO₃ | 2 M | Moderate | Moderate |
| K₃PO₄ | 2 M | Moderate | Low to Moderate |
| Cs₂CO₃ | 2-3 eq. | Moderate-Strong | Variable, often effective |
| CsF | 2-3 eq. | Weak | Low |
Table 2: Effect of Temperature on Protodeboronation (General Trend)
| Temperature (°C) | Rate of Protodeboronation | Recommendation |
| Room Temperature (20-25) | Low | Ideal if the catalyst is sufficiently active. |
| 60-80 | Moderate | A good starting point for optimization. |
| > 100 | High | Should be avoided if possible. |
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), a mild base such as K₃PO₄ (2.0 mmol, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction Execution: Stir the reaction mixture at a lower temperature, starting at 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Converting the boronic acid to its pinacol or MIDA ester derivative can significantly enhance its stability and reduce protodeboronation.
This is a general procedure that can be adapted.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 4.81 mmol) and pinacol (0.68 g, 5.77 mmol, 1.2 eq.) in anhydrous diethyl ether (20 mL).
-
Reaction Execution: Stir the mixture at room temperature overnight.
-
Work-up: Remove the solvent under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pinacol ester.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 g, 4.81 mmol) and N-methyliminodiacetic acid (0.71 g, 4.81 mmol, 1.0 eq.) in a 1:1 mixture of toluene and DMSO (20 mL).
-
Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Reaction Monitoring: Monitor the reaction by ¹H NMR or LC-MS until the starting boronic acid is consumed.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under high vacuum. The crude MIDA ester can often be purified by recrystallization or column chromatography.
Caption: Strategies to enhance the stability of the boronic acid.
Issue 2: The Suzuki-Miyaura reaction does not proceed even at lower temperatures.
If you have implemented milder conditions to avoid protodeboronation but are now observing low reactivity, the catalytic system may not be active enough at the reduced temperature.
Modern, highly active palladium catalysts can often promote Suzuki-Miyaura couplings at room temperature, which is ideal for preventing protodeboronation.
Table 3: Recommended Catalyst Systems for Challenging Couplings
| Catalyst System | Ligand | Key Features |
| Buchwald Palladacycle Precatalysts (e.g., G3, G4) | Biarylphosphine ligands (e.g., SPhos, XPhos) | High activity, enabling low catalyst loadings and room temperature reactions. |
| PEPPSI™-Type Catalysts | N-Heterocyclic Carbene (NHC) ligands | Robust and highly active for a broad range of substrates. |
-
Reaction Setup: In a glovebox, weigh the aryl halide (1.0 mmol, 1.0 eq.), this compound pinacol ester (1.2 mmol, 1.2 eq.), K₃PO₄ (2.0 mmol, 2.0 eq.), and a highly active palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%) into a vial.
-
Solvent Addition: Add degassed anhydrous solvent (e.g., THF or 2-methyl-THF, 5 mL).
-
Reaction Execution: Stir the reaction at room temperature and monitor its progress.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described previously.
By carefully selecting the reaction conditions and considering the use of more stable boronic acid derivatives, the undesired protodeboronation of this compound can be effectively minimized, leading to improved yields of the desired cross-coupled products.
References
Technical Support Center: 2-Fluoro-5-(trifluoromethyl)phenylboronic acid Couplings
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the use of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid in cross-coupling reactions.
Troubleshooting Guide
Question 1: I am observing low to no yield of my desired coupled product. What are the likely causes and how can I fix it?
Answer:
Low or no yield in coupling reactions with this compound, an electron-deficient boronic acid, is a common issue. The primary suspects are issues with the catalytic cycle, particularly slow transmetalation, or degradation of the boronic acid itself.
Here is a step-by-step troubleshooting approach:
-
Assess Catalyst and Ligand Activity: Ensure your palladium catalyst and phosphine ligands have not degraded.[1] If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[1][2] Consider using a fresh batch of catalyst and ligand. For electron-deficient boronic acids, electron-rich phosphine ligands, such as Buchwald ligands, can promote the catalytic cycle.[1]
-
Optimize the Base: The choice and strength of the base are critical for activating the boronic acid. For electron-deficient systems, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.[1]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the transmetalation step, which is often the rate-limiting step with electron-deficient boronic acids.[1]
-
Ensure an Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[1]
-
Check for Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol).[3][4] This is particularly problematic with electron-deficient boronic acids under basic conditions.[4][5][6] To minimize this, ensure you are using anhydrous solvents and reagents. If aqueous conditions are necessary, consider using the boronic ester (e.g., pinacol ester) which can be more stable.[5][7] However, note that esterification does not always guarantee greater stability.[3][7][8]
Question 2: My reaction is producing a significant amount of a byproduct that I suspect is from homocoupling. How can I minimize this?
Answer:
Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction.[2][9] It is often promoted by the presence of oxygen and Pd(II) species.[1][2]
To reduce homocoupling:
-
Rigorous Degassing: As mentioned above, thoroughly degas your solvents and maintain an inert atmosphere to minimize oxygen levels.[1][2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[2]
-
Control Reaction Conditions: Running the reaction at the lowest effective temperature and for the shortest time necessary can help minimize side reactions.
Question 3: I am seeing the formation of 1-fluoro-4-(trifluoromethyl)benzene in my reaction mixture. What is this and how do I prevent it?
Answer:
The formation of 1-fluoro-4-(trifluoromethyl)benzene is a classic sign of protodeboronation .[3][4] This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.[10] It is often accelerated under basic conditions, especially with electron-deficient arylboronic acids.[5][11]
To prevent protodeboronation:
-
Use Anhydrous Conditions: Minimize the presence of water or other protic sources in your reaction.[4]
-
Modify the Boronic Acid: Converting the boronic acid to its corresponding pinacol ester can sometimes increase stability towards protodeboronation, although this is not always the case.[5][7] Aryl trifluoroborates are another alternative known for reduced protodeboronation.[12]
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate for the desired coupling.
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient boronic acids like this compound challenging to use in Suzuki couplings?
A1: The electron-withdrawing nature of the fluorine and trifluoromethyl groups makes the boron atom more electrophilic. This can lead to several challenges:
-
Slower Transmetalation: The transmetalation step of the Suzuki-Miyaura catalytic cycle is often slower for electron-deficient boronic acids.[1]
-
Increased Susceptibility to Protodeboronation: The electron-withdrawing groups make the C-B bond more prone to cleavage by protic sources, especially under basic conditions.[4][5][11]
-
Instability: These boronic acids can be less stable, making them more susceptible to degradation over time or under reaction conditions.[6][13]
Q2: What is the role of the base in a Suzuki coupling reaction?
A2: The base plays a crucial role in activating the boronic acid for transmetalation. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then transfers the aryl group to the palladium center.[5] The choice of base can significantly impact the reaction outcome.
Q3: Can I use this compound with aryl chlorides?
A3: While aryl iodides and bromides are more reactive, couplings with aryl chlorides are possible.[2][12] However, they typically require more forcing conditions, such as more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), stronger bases, and higher temperatures to facilitate the more difficult oxidative addition step.[2][12]
Quantitative Data Summary
| Side Reaction | Contributing Factors | Typical Yield Loss | Mitigation Strategies |
| Protodeboronation | Presence of water/protic solvents, strong base, high temperature, electron-deficient boronic acid[3][4][5] | Can be significant, leading to complete consumption of starting material in some cases. | Use anhydrous conditions, protect as boronic ester or trifluoroborate, use milder base and lower temperature.[4][7][12] |
| Homocoupling | Presence of oxygen, use of Pd(II) precatalysts[1][2] | Varies, but can be a major byproduct. | Rigorous degassing, use of Pd(0) catalysts.[2] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
Note: This is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Pathway of Protodeboronation Side Reaction.
Caption: Troubleshooting Workflow for Suboptimal Couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Biaryl Products from 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of biaryl products synthesized via Suzuki-Miyaura coupling using 2-Fluoro-5-(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered when synthesizing biaryl compounds using this compound?
A1: Common impurities include unreacted starting materials such as this compound and the corresponding aryl halide, homocoupled byproducts derived from the boronic acid, protodeboronated arenes (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction will also be present in the crude mixture.[1]
Q2: How can I remove unreacted this compound from my crude product?
A2: Unreacted boronic acids can often be removed through a basic aqueous wash. By treating the crude reaction mixture with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which can then be separated into the aqueous layer during an extraction.[1]
Q3: The homocoupled byproduct of this compound is difficult to separate from my desired biaryl product. What purification strategies can I employ?
A3: Separation of structurally similar homocoupled byproducts can be challenging. Careful column chromatography with a shallow solvent gradient is often effective.[1] It is crucial to first test various solvent systems using Thin Layer Chromatography (TLC) to identify optimal separation conditions.[1] In some cases, recrystallization can also be an effective method to isolate the desired product from the more or less soluble byproduct.[1]
Q4: What are the best practices for removing residual palladium catalyst from my final biaryl product?
A4: Removing palladium to parts-per-million (ppm) levels is critical due to its toxicity.[1] Several methods can be employed, including column chromatography, treatment with activated carbon, or using metal scavengers. Scavengers are materials like functionalized silica that selectively bind to the palladium, allowing it to be removed by filtration.[1]
Q5: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the first things to check?
A5: When experiencing low yields, first assess the activity of your palladium catalyst and ligand. Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen contamination, which can lead to homocoupling and catalyst decomposition.[2] Also, verify the purity and stability of your this compound, as boronic acids can degrade over time.[2] The choice of base and solvent is also critical and often needs to be optimized for electron-deficient boronic acids.[2]
Troubleshooting Guides
Below are common issues encountered during the purification of biaryl products from this compound and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant amount of homocoupling byproduct observed. | 1. Presence of oxygen in the reaction.[3] 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[3] | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).[3] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[3] 3. For purification, meticulous column chromatography or recrystallization is necessary.[1] |
| Product appears as an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. If the product is indeed an oil, purification by chromatography is the most suitable method.[1] |
| Incomplete consumption of starting materials. | 1. Inactive catalyst. 2. Inappropriate base or solvent for the electron-deficient boronic acid. 3. Insufficient reaction temperature or time. | 1. Use a fresh, active palladium catalyst and an appropriate ligand (e.g., bulky, electron-rich phosphine ligands).[2][4] 2. For electron-deficient boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[2] 3. Consider increasing the reaction temperature.[2] |
| Protodeboronation of the boronic acid. | This is a common side reaction with electron-deficient boronic acids, where the boronic acid group is replaced by a hydrogen. | 1. Use fresh, high-purity boronic acid. 2. Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[5] |
Experimental Protocols
General Protocol for Aqueous Work-up and Extraction
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Transfer the diluted mixture to a separatory funnel and wash with water or brine to remove the bulk of inorganic salts and water-soluble impurities.[2]
-
Basic Wash (Optional): To remove unreacted this compound, perform a wash with a 1M aqueous solution of NaOH or K₂CO₃.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
General Protocol for Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a silica gel column with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).
-
Loading: Load the dissolved crude product onto the column.
-
Elution: Elute the column with a solvent gradient, starting with a low polarity mobile phase and gradually increasing the polarity. Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.
Visualizations
Caption: A general experimental workflow for the purification of biaryl products.
References
Technical Support Center: Catalyst Poisoning in Reactions with 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 2-Fluoro-5-(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield or has stalled. What are the likely causes?
A1: Low yields or stalled reactions are common issues and can often be attributed to several factors:
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Catalyst Deactivation: The active Pd(0) catalyst is susceptible to poisoning from various sources, rendering it inactive. The appearance of palladium black is a common indicator of catalyst agglomeration and deactivation.
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Protodeboronation of the Boronic Acid: Electron-deficient arylboronic acids, such as this compound, can be prone to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, especially under harsh basic conditions.
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for a successful reaction. Incorrect parameters can lead to slow or incomplete conversion.
-
Poor Reagent Quality: Impurities in the this compound, aryl halide, solvents, or base can act as catalyst poisons.
Q2: What are common catalyst poisons I should be aware of in my reaction?
A2: Catalyst poisons are substances that bind to the active sites of the catalyst, reducing its activity. Common poisons in palladium-catalyzed cross-coupling reactions include:
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Sulfur Compounds: Even trace amounts of sulfur-containing impurities from starting materials or reagents can irreversibly poison the palladium catalyst.
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Halides: Excess halide ions, particularly iodide, can competitively bind to the palladium center and inhibit the catalytic cycle.
-
Strongly Coordinating Species: Other nucleophiles or compounds with lone pairs of electrons, if present as impurities, can coordinate to the palladium and hinder its catalytic activity.
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Oxygen: The presence of oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.
Q3: How can I minimize the risk of catalyst poisoning?
A3: To minimize catalyst poisoning, consider the following preventative measures:
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Use High-Purity Reagents: Ensure that this compound, the coupling partner, and all other reagents are of high purity.
-
Degas Solvents Thoroughly: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.
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Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent the ingress of oxygen.
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Use Appropriate Ligands: The use of bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst and protect it from deactivation.
Q4: Can the trifluoromethyl group on the boronic acid itself poison the catalyst?
A4: While the trifluoromethyl group is strongly electron-withdrawing, it is not typically considered a direct catalyst poison in the same way that sulfur or other strong Lewis bases are. However, its electronic properties can influence the reactivity of the boronic acid and the stability of intermediates in the catalytic cycle, potentially making the reaction more sensitive to other deactivation pathways.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inactive Catalyst | Verify the activity of the palladium catalyst. | Run a control reaction with a known, reliable substrate combination (e.g., phenylboronic acid and iodobenzene) using the same batch of catalyst. If this reaction also fails, the catalyst is likely inactive. |
| Protodeboronation of Boronic Acid | Use milder reaction conditions or protect the boronic acid. | Lower the reaction temperature and/or use a weaker base (e.g., K₃PO₄ instead of Cs₂CO₃). Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. |
| Presence of Catalyst Poisons | Purify starting materials or use a poison scavenger. | Purify the this compound and the aryl halide by recrystallization or chromatography. Consider adding a scavenger, such as a small amount of copper(I) oxide, which can bind to sulfur impurities. |
Problem 2: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Progressive Catalyst Deactivation | Add a fresh portion of the catalyst. | If monitoring indicates the reaction has stopped, carefully open the reaction vessel under an inert atmosphere and add an additional portion of the palladium catalyst and ligand. |
| Insufficient Base | Add more base to the reaction mixture. | The base is consumed during the reaction. If the reaction stalls, adding more of the same base can sometimes restart the catalytic cycle. |
| Product Inhibition | Dilute the reaction mixture. | In some cases, the product can inhibit the catalyst at high concentrations. Diluting the reaction with more degassed solvent may help to improve conversion. |
Data Presentation
The following table summarizes the hypothetical impact of common catalyst poisons on the yield of a Suzuki-Miyaura reaction with this compound.
| Poison | Concentration (mol%) | Effect on Reaction Yield |
| Sulfur (as thiophene) | 1 | Significant decrease in yield (>80% reduction) |
| Excess Iodide (as KI) | 10 | Moderate decrease in yield (~30-50% reduction) |
| Oxygen | Atmospheric | Variable, can lead to low yield and significant homocoupling |
| Water | >5% v/v | Can promote protodeboronation, leading to lower yields |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v, 10 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration (for Heterogeneous Catalysts)
This protocol is for palladium on carbon (Pd/C) that may have been poisoned.
-
Recovery: Filter the heterogeneous catalyst from the reaction mixture.
-
Washing: Wash the catalyst sequentially with water, acetone, and then a suitable organic solvent to remove adsorbed organic species.
-
Drying: Dry the catalyst under vacuum.
-
Oxidative Treatment: Place the dried catalyst in a tube furnace and heat under a stream of air or oxygen at a controlled temperature (e.g., 300-400 °C) to burn off organic residues and oxidize some poisons.
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Reduction: Reduce the oxidized catalyst by heating under a stream of hydrogen gas to regenerate the active Pd(0) sites.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of catalyst poisoning by irreversible binding of a poison.
Caption: A logical workflow for troubleshooting problematic cross-coupling reactions.
effect of water on 2-Fluoro-5-(trifluoromethyl)phenylboronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid in aqueous media. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in aqueous solutions?
A1: The main stability issue is its susceptibility to protodeboronation, a reaction where the carbon-boron bond is cleaved in the presence of water, replacing the boronic acid group with a hydrogen atom. This degradation leads to the formation of 1-fluoro-4-(trifluoromethyl)benzene as a byproduct, reducing the yield of your desired reaction.
Q2: How does pH affect the stability of this compound?
A2: The rate of protodeboronation is highly pH-dependent. Generally, the compound is most stable at a slightly acidic pH. Both strongly acidic and, more significantly, basic conditions can accelerate degradation. Basic conditions, often required for cross-coupling reactions like the Suzuki-Miyaura coupling, promote the formation of the more reactive tetrahedral boronate species, which is more prone to protodeboronation.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could water be the issue?
A3: Yes, water can be a significant factor in low yields. The basic conditions required for the Suzuki-Miyaura reaction can accelerate the protodeboronation of your boronic acid. It is a competitive side reaction to the desired cross-coupling. Optimizing reaction conditions to favor the coupling reaction over protodeboronation is crucial.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
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Use anhydrous solvents: Whenever possible, use dry solvents to reduce the extent of hydrolysis and protodeboronation.
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Control the pH: Maintain a slightly acidic to neutral pH if the reaction conditions allow.
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Use boronic esters: Converting the boronic acid to a boronic ester (e.g., a pinacol ester) can enhance its stability in solution.
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Optimize reaction time and temperature: Shorter reaction times and lower temperatures can reduce the extent of degradation.
-
Inert atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation pathways.
Q5: How can I detect the degradation of my this compound?
A5: Degradation can be monitored using analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 11B NMR can be used to track the disappearance of the starting material and the appearance of the protodeboronated byproduct.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the remaining boronic acid and the formation of byproducts over time.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield in Suzuki-Miyaura coupling | Protodeboronation of the boronic acid. | - Use a milder base or a lower concentration of the base.- Decrease the reaction temperature.- Reduce the reaction time.- Consider using a boronic acid ester for increased stability.- Ensure all reagents and solvents are thoroughly degassed. |
| Formation of 1-fluoro-4-(trifluoromethyl)benzene byproduct | Degradation of the boronic acid in the presence of water/protons. | - Use anhydrous solvents and reagents.- Buffer the reaction mixture to a slightly acidic pH if compatible with the reaction.- Shorten the exposure of the boronic acid to aqueous and/or basic conditions. |
| Inconsistent reaction outcomes | Variable water content in reagents or solvents. | - Use freshly opened or properly stored anhydrous solvents.- Dry reagents as necessary before use.- Standardize the water content in your reaction setup for reproducibility. |
| Boronic acid appears to have degraded upon storage | Improper storage conditions. | - Store this compound in a cool, dry place, preferably in a desiccator.- Avoid prolonged exposure to atmospheric moisture. |
Data Presentation
The stability of this compound is significantly influenced by the pH of the aqueous medium. The following table provides illustrative half-life data for a typical fluorinated phenylboronic acid at 50°C, demonstrating the general trend of stability.
| pH | Predominant Species | Illustrative Half-life (t1/2) | Stability |
| 2 | Arylboronic Acid (ArB(OH)2) | ~ 48 hours | Moderate |
| 5 | Arylboronic Acid (ArB(OH)2) | > 1 week | High |
| 7 | Arylboronic Acid (ArB(OH)2) | ~ 72 hours | Moderate |
| 9 | Arylboronate ([ArB(OH)3]-) | ~ 12 hours | Low |
| 12 | Arylboronate ([ArB(OH)3]-) | < 1 hour | Very Low |
Note: This data is illustrative for a fluorinated phenylboronic acid and serves to demonstrate the general effect of pH. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by 1H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the degradation of this compound in an aqueous buffer at a specific pH over time.
Materials:
-
This compound
-
Deuterated aqueous buffer of desired pH (e.g., phosphate buffer in D2O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
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Prepare a stock solution of this compound in a minimal amount of a deuterated organic solvent (e.g., DMSO-d6) to ensure solubility.
-
Prepare a stock solution of the internal standard in the same deuterated organic solvent.
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In an NMR tube, combine a known volume of the deuterated aqueous buffer, a known amount of the internal standard stock solution, and a known amount of the boronic acid stock solution.
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Acquire a 1H NMR spectrum at t=0.
-
Incubate the NMR tube at a controlled temperature.
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Acquire subsequent 1H NMR spectra at regular time intervals (e.g., every hour).
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Monitor the decrease in the integral of a characteristic peak of the boronic acid relative to the integral of the internal standard. Simultaneously, monitor the increase in the integral of a characteristic peak of the protodeboronated byproduct, 1-fluoro-4-(trifluoromethyl)benzene.
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Plot the relative concentration of the boronic acid versus time to determine the degradation profile.
Protocol 2: Quantitative Analysis of this compound Degradation by HPLC
Objective: To quantify the degradation of this compound in an aqueous solution over time.
Materials:
-
This compound
-
Aqueous buffer of desired pH
-
Acetonitrile (HPLC grade)
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Formic acid (optional, for mobile phase modification)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound and 1-fluoro-4-(trifluoromethyl)benzene of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each compound.
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Sample Preparation: Dissolve a known amount of this compound in the aqueous buffer of the desired pH to a known concentration.
-
Time-Course Analysis:
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Immediately inject an aliquot of the sample solution (t=0) into the HPLC.
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Incubate the remaining solution at a controlled temperature.
-
At regular time intervals, withdraw aliquots, quench any reaction if necessary (e.g., by acidification), and inject them into the HPLC.
-
-
Data Analysis:
-
Mobile Phase: A typical starting point is a gradient of acetonitrile and water (with 0.1% formic acid). For example, 10-90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at a wavelength where both the boronic acid and the byproduct have significant absorbance (e.g., 254 nm).
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Quantify the concentration of the boronic acid and the byproduct at each time point using the calibration curves.
-
Plot the concentration of the boronic acid versus time to determine the degradation rate and half-life.
-
Visualizations
troubleshooting low conversion in Suzuki couplings of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in Suzuki-Miyaura coupling reactions involving 2-Fluoro-5-(trifluoromethyl)phenylboronic acid. This electron-deficient boronic acid can present unique challenges, and this guide offers solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my Suzuki coupling with this compound?
A1: Low conversion with this substrate is often attributed to its electron-deficient nature, which can lead to several issues:
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Slow Transmetalation: The electron-withdrawing fluorine and trifluoromethyl groups reduce the nucleophilicity of the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.
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Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, especially in the presence of impurities or oxygen.[1]
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Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[2] This is a common issue with electron-deficient arylboronic acids.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of 1-fluoro-4-(trifluoromethyl)benzene as a byproduct. To minimize this:
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Use a Milder Base: Strong bases can promote protodeboronation. Consider switching to weaker inorganic bases like K₂CO₃ or Cs₂CO₃.
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Anhydrous Conditions: Water can be a proton source for this side reaction. Employing anhydrous solvents and reagents can be beneficial.
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Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable form, such as a pinacol ester or a trifluoroborate salt. These derivatives slowly release the boronic acid in situ, keeping its concentration low and reducing the likelihood of protodeboronation.
Q3: How do I choose the right catalyst and ligand for this specific boronic acid?
A3: For electron-deficient boronic acids, a highly active catalyst system is crucial.
-
Palladium Source: While Pd(PPh₃)₄ is a common catalyst, more modern and efficient pre-catalysts like Pd₂(dba)₃ or Buchwald's palladacycle precatalysts (e.g., G3-XPhos) are often more effective for challenging substrates.[3]
-
Ligands: Bulky, electron-rich phosphine ligands are generally recommended. Buchwald ligands such as SPhos and XPhos have shown great success in promoting Suzuki couplings of electron-deficient partners by accelerating both oxidative addition and reductive elimination steps.
Q4: What is the optimal base and solvent combination for this reaction?
A4: The choice of base and solvent is highly interdependent and crucial for success.
-
Bases: Stronger, non-nucleophilic inorganic bases are often required to facilitate the transmetalation of electron-deficient boronic acids. K₃PO₄ and Cs₂CO₃ are frequently effective choices.
-
Solvents: Aprotic polar solvents are commonly used. Combinations like dioxane/water, toluene/water, or THF/water are typical. The water component is often necessary for the activity of inorganic bases. Ensure your organic solvent is rigorously degassed to prevent catalyst oxidation.
Troubleshooting Guide
If you are experiencing low conversion, follow this step-by-step troubleshooting guide:
-
Verify Reagent Quality:
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Boronic Acid: Check the purity of your this compound. Consider that boronic acids can degrade over time.
-
Aryl Halide: Ensure the purity of your coupling partner.
-
Catalyst and Ligand: Use fresh, high-quality palladium catalyst and ligand. Catalyst activity can diminish with improper storage.
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Base and Solvent: Use anhydrous and pure solvents. Ensure inorganic bases are finely powdered and dry.
-
-
Optimize Reaction Conditions:
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If initial attempts with standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol/water) fail, a systematic optimization of parameters is necessary. The following tables provide a starting point for optimization.
-
Data on Reaction Condition Optimization
The following tables summarize suggested starting conditions and potential optimizations for the Suzuki coupling of this compound. As specific yield data for this exact substrate is not widely published in a comparative format, the following recommendations are based on best practices for similar electron-deficient boronic acids.
Table 1: Suggested Catalyst and Ligand Combinations
| Catalyst | Ligand | Typical Loading (mol%) | Comments |
| Pd₂(dba)₃ | SPhos | 1-2 | Highly active system for electron-deficient substrates. |
| Pd(OAc)₂ | XPhos | 1-2 | Another excellent Buchwald ligand for challenging couplings. |
| Pd(PPh₃)₄ | - | 2-5 | A more traditional catalyst, may require higher temperatures and longer reaction times. |
| G3-XPhos | - | 1-2 | A highly active and stable palladacycle precatalyst.[3] |
Table 2: Recommended Base and Solvent Systems
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | Dioxane / H₂O (4:1) | 80-100 | A robust system for many challenging Suzuki couplings. |
| Cs₂CO₃ | Toluene / H₂O (4:1) | 80-110 | A strong base that can be very effective, but also more expensive. |
| K₂CO₃ | THF / H₂O (4:1) | 65-80 | A milder base, good to try if protodeboronation is a major issue. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, and the base.
-
In a separate vial, prepare the active catalyst by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the reaction vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent to the reaction vessel via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the reaction mechanism and the troubleshooting workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low conversion in Suzuki couplings.
References
Technical Support Center: Post-Reaction Purification of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(trifluoromethyl)phenylboronic acid. It specifically addresses the removal of boron-containing impurities after its use in chemical reactions, most notably the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I might encounter after a reaction with this compound?
A1: The primary boron-containing impurities include:
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Unreacted this compound: Excess starting material that was not consumed in the reaction.
-
Boroxines: These are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules. Boroxine formation is a reversible equilibrium.
-
Homocoupling Products: Symmetrical biaryls formed by the palladium-mediated coupling of two molecules of the boronic acid. This is a common side reaction in Suzuki-Miyaura couplings.
-
Protodeboronation Byproducts: The product of carbon-boron bond cleavage, where the boronic acid group is replaced by a hydrogen atom. This can be promoted by acidic conditions.
Q2: How does the presence of the fluoro and trifluoromethyl groups on the phenylboronic acid affect purification?
A2: The electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly increases the Lewis acidity of the boronic acid. For instance, the pKa of 5-trifluoromethyl-2-formylphenylboronic acid is a low 5.67 ± 0.01, and a similar high acidity is expected for this compound.[1][2] This increased acidity is a key consideration for developing effective acid-base extraction protocols.
Q3: Can I use standard silica gel chromatography to purify my product from these boron impurities?
A3: While standard silica gel chromatography is a common purification technique, it can present challenges when dealing with boronic acids. The acidic nature of silica gel can sometimes lead to streaking of the boronic acid impurities and, in some cases, cause degradation of the desired product or the boronic acid itself.
Q4: Are there any alternatives to silica gel for the chromatographic purification of compounds from boronic acid impurities?
A4: Yes, several alternatives can be considered. Neutral alumina can be used as a less acidic stationary phase to minimize degradation. Additionally, silica gel treated with boric acid has been reported to reduce the over-adsorption of boronic esters, which may also be effective for boronic acids. For particularly challenging separations, reverse-phase chromatography (C18) can be an option.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification process.
Issue 1: Boron Impurities Co-elute with My Product During Silica Gel Chromatography
Possible Cause: The polarity of your product and the boron impurities are very similar under the chosen eluent conditions.
Solutions:
-
Modify the Solvent System:
-
If using a standard hexane/ethyl acetate system, consider adding a small amount of a more polar solvent like methanol. A gradient elution from a less polar to a more polar solvent system can also improve separation.
-
For highly polar products and impurities, a dichloromethane/methanol system might provide better resolution.
-
-
Use Treated Silica Gel: Impregnating the silica gel with boric acid can sometimes alter the retention of boronic acid impurities, aiding in their separation from the desired product.
-
Employ an Alternative Stationary Phase: Consider using neutral alumina or reverse-phase (C18) silica gel, which have different selectivities compared to standard silica.
Issue 2: My Product Fails to Crystallize During Recrystallization to Remove Boron Impurities
Possible Cause: The solution may be too dilute, supersaturation has not been achieved, or residual impurities are inhibiting crystallization.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Seeding: If a small amount of the pure product is available, add a seed crystal to the cooled solution.
-
-
Concentrate the Solution: Gently warm the solution to evaporate some of the solvent, thereby increasing the concentration of the product, and then allow it to cool again.
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Solvent System Modification: If a single solvent was used, try a binary solvent system. Dissolve the crude product in a minimal amount of a good solvent and then slowly add a poor solvent until the solution becomes slightly cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can promote crystallization.
Issue 3: Incomplete Removal of Boron Impurities After an Aqueous Workup
Possible Cause: The pH of the aqueous phase was not optimal for the complete extraction of the acidic boronic acid impurities.
Solutions:
-
Optimize pH for Extraction: Due to the high acidity of this compound, a basic wash with a sufficiently high pH is necessary to convert it to its water-soluble boronate salt.
-
Use a 1-2 M solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the aqueous wash.
-
Ensure thorough mixing of the organic and aqueous layers to facilitate the acid-base reaction.
-
Perform multiple extractions with the basic solution to ensure complete removal.
-
-
Back Extraction: After the basic wash, the aqueous layer containing the boronate salt can be washed with a clean organic solvent to remove any co-extracted neutral organic impurities before it is acidified to recover the boronic acid if desired.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating neutral or basic organic products from the acidic this compound and its byproducts.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a 1 M aqueous solution of sodium hydroxide (NaOH). Repeat the wash 2-3 times. The acidic boronic impurities will react with the NaOH to form the corresponding water-soluble boronate salts, which will partition into the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water and dissolved salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
-
(Optional) Recovery of Boronic Acid: The combined aqueous layers can be acidified with a strong acid (e.g., concentrated HCl) to precipitate the boronic acid, which can then be extracted with an organic solvent if recovery is needed.
Protocol 2: Purification by Recrystallization
This method is suitable if the desired product is a solid with different solubility characteristics from the boron impurities.
Methodology:
-
Solvent Screening: Identify a suitable solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization include ethanol, methanol, acetone, or mixtures such as ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Silica Gel Chromatography
This method is applicable when the polarity of the product and impurities are sufficiently different.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product and impurities using thin-layer chromatography (TLC).
-
Concentration: Combine the fractions containing the pure product and concentrate the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for Boronic Acid Impurity Removal
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | Simple, fast, and scalable. Highly effective for acidic boronic acids. | Only applicable if the desired product is not acidic. |
| Recrystallization | >98% | Can yield very pure material. Cost-effective for large scales. | Product must be a solid. Finding a suitable solvent can be challenging. Potential for product loss in the mother liquor. |
| Silica Gel Chromatography | Variable (90-99%) | Widely applicable to a range of compounds. Good for separating mixtures with different polarities. | Can be time-consuming and costly for large scales. Potential for compound degradation on acidic silica. |
Note: The purity levels are estimates and can vary depending on the specific reaction and the nature of the impurities.
Visualizations
Caption: General workflow for the purification of a product from boron impurities.
Caption: Detailed workflow for purification via acid-base extraction.
References
Technical Support Center: 2-Fluoro-5-(trifluoromethyl)phenylboronic acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges stem from the electronic nature of this boronic acid. The presence of two strong electron-withdrawing groups (a fluorine atom at the ortho position and a trifluoromethyl group at the meta position) makes the boronic acid susceptible to certain side reactions. The main issues encountered are:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-4-(trifluoromethyl)benzene. This process is often accelerated under the basic conditions required for the Suzuki coupling.[1]
-
Slow Transmetalation: While electron-withdrawing groups can sometimes accelerate transmetalation, the overall electronic deficiency of the aryl ring can also lead to a slower rate-limiting transmetalation step in the catalytic cycle, requiring more active catalyst systems.
-
Catalyst Inhibition/Deactivation: The presence of fluoride ions, potentially from the decomposition of the starting material or ligand, can sometimes inhibit or deactivate the palladium catalyst.
Q2: Which type of ligand is generally recommended for the Suzuki-Miyaura coupling of this compound?
A2: For electron-deficient and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands help to stabilize the palladium(0) intermediate and promote the oxidative addition step of the catalytic cycle. Commonly successful ligands include:
-
Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are often excellent choices for challenging Suzuki couplings. They have been shown to be effective for a wide range of electron-poor substrates.
-
Ferrocenyl phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also used, although they may require higher temperatures compared to the more modern Buchwald-type ligands.
-
Triphenylphosphine (PPh₃): While a classic ligand, PPh₃ may show lower efficacy for this type of challenging substrate, often resulting in lower yields and requiring higher catalyst loadings and temperatures.
Q3: How does the choice of base impact the reaction?
A3: The choice of base is critical. A base that is strong enough to promote transmetalation but not so strong as to excessively promote protodeboronation is ideal.
-
Potassium Phosphate (K₃PO₄): Often a good choice for these reactions, providing a balance of basicity.
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): Commonly used and effective bases.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective for slow reactions, but may also increase the rate of protodeboronation.
-
Organic Bases (e.g., Triethylamine): Generally weaker and may not be sufficient for this substrate under typical conditions.
Q4: What are the recommended solvents for this reaction?
A4: Aprotic polar solvents are typically used, often in combination with water to facilitate the dissolution of the base. Common choices include:
-
Dioxane/Water
-
Toluene/Water
-
Tetrahydrofuran (THF)/Water
-
Dimethylformamide (DMF)/Water
It is crucial to use degassed solvents to prevent the oxidation and deactivation of the palladium catalyst.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst or a more robust precatalyst (e.g., XPhos Pd G2/G3). Test the catalyst on a known, reliable reaction. |
| Poor quality boronic acid | Check the purity of the this compound by NMR. Consider converting it to a more stable boronate ester (e.g., pinacol or MIDA ester) if decomposition is suspected. | |
| Inefficient ligand | Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. | |
| Insufficiently active conditions | Increase the reaction temperature. Screen different bases (e.g., move from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Significant Protodeboronation | Reaction conditions are too harsh (high temperature, overly strong base) | Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). Lower the reaction temperature and extend the reaction time. Use a precatalyst that allows for faster reaction at lower temperatures. |
| Presence of excess water | While some water is necessary for many base systems, ensure you are using anhydrous organic solvents and a controlled amount of aqueous base. | |
| Formation of Homocoupled Byproducts | Presence of oxygen in the reaction mixture | Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen). |
| Catalyst decomposition | Use a more stable palladium precatalyst. | |
| Reaction Stalls Before Completion | Catalyst deactivation | Increase catalyst loading. Consider a ligand that provides better stabilization to the active catalyst. |
| Boronic acid decomposition over time | If the reaction is slow, the boronic acid may be degrading. Try to accelerate the reaction by using a more active catalyst system or a higher temperature, while balancing the risk of protodeboronation. |
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of electron-deficient arylboronic acids. While specific data for this compound is not extensively published in a comparative study, these conditions provide a strong starting point for optimization.
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| XPhos | Pd₂(dba)₃ or XPhos Pd G2/G3 | K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 80-98 | Often provides high yields for electron-deficient substrates. Precatalysts can allow for lower temperatures. |
| SPhos | Pd(OAc)₂ or SPhos Pd G2/G3 | K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 75-95 | Another highly active Buchwald ligand, effective for a broad range of substrates. |
| dppf | PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF/H₂O | 90-120 | 60-90 | A robust and common catalyst system, though may require higher temperatures. |
| PPh₃ | Pd(PPh₃)₄ or Pd(OAc)₂ | Na₂CO₃ or K₂CO₃ | Toluene/H₂O/EtOH | 80-110 | 40-75 | Generally less effective for this substrate class; may require higher catalyst loading and longer reaction times. |
Experimental Protocols
Protocol 1: General Screening Protocol for Ligand and Base Optimization
This protocol is designed for small-scale reactions to efficiently screen different ligands and bases.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium source (e.g., Pd₂(dba)₃)
-
Ligands (e.g., XPhos, SPhos, dppf, PPh₃)
-
Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Degassed water
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, add the aryl halide (0.1 mmol, 1.0 equiv) and this compound (0.12 mmol, 1.2 equiv) to each reaction vial.
-
To each vial, add the palladium source (e.g., 0.002 mmol Pd₂(dba)₃, 2 mol% Pd) and the respective ligand (4 mol%).
-
Add the chosen base (0.2 mmol, 2.0 equiv).
-
Add the degassed solvent (e.g., 1 mL of dioxane/water 4:1).
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude product by LC-MS or GC-MS to determine the conversion and identify the optimal conditions.
Protocol 2: Preparative Scale Synthesis using an Optimized Precatalyst System
This protocol is a recommended starting point for a larger-scale synthesis based on commonly successful conditions for electron-deficient boronic acids.
Materials:
-
This compound (249 mg, 1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (8 mL)
-
Degassed water (2 mL)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere line (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound, XPhos Pd G3, and K₃PO₄.
-
Add the degassed toluene and degassed water.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: Impact of ligand properties on reactivity and reaction outcomes.
References
Technical Support Center: Managing Reaction Exotherms with 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing reaction exotherms when using 2-Fluoro-5-(trifluoromethyl)phenylboronic acid in chemical synthesis, with a primary focus on the commonly employed Suzuki-Miyaura cross-coupling reaction. The information is presented in a question-and-answer format to directly address potential issues and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be involved in highly exothermic reactions?
A1: Yes, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are known to be exothermic.[1][2] While specific calorimetric data for every reaction involving this compound is not extensively published, studies on structurally similar fluorinated aromatic compounds in Suzuki-Miyaura couplings have revealed significant heat generation. For instance, the coupling of 1-bromo-3-(trifluoromethyl)benzene with potassium vinyltrifluoroborate demonstrated a total heat output of -393.5 kJ/mol.[1] Given the chemical functionalities of this compound, it is crucial to assume that its reactions can also be significantly exothermic and to take appropriate safety precautions.
Q2: What are the primary factors that can influence the exothermicity of a Suzuki-Miyaura reaction with this reagent?
A2: Several factors can impact the rate and magnitude of the exotherm:
-
Reaction Scale: The total heat generated is directly proportional to the scale of the reaction.
-
Rate of Addition: Rapid addition of reagents, particularly the catalyst, can lead to a rapid release of heat.
-
Solvent: The choice of solvent and its heat capacity will affect how the reaction temperature changes. Aqueous solvent systems have been shown to lead to faster and higher exotherms compared to anhydrous conditions.[1][2]
-
Base: The type and concentration of the base can influence the reaction rate and, consequently, the rate of heat generation.
-
Catalyst Loading: Higher catalyst loadings can lead to faster reaction rates and more rapid heat evolution.
-
Purity of Reagents: Impurities in the starting materials or solvents can sometimes lead to unexpected side reactions and thermal events.
Q3: What are the potential hazards associated with an uncontrolled exotherm?
A3: An uncontrolled exotherm can lead to a thermal runaway, where the reaction temperature increases at an accelerating rate. This can result in:
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Boiling of the solvent: This can cause a rapid increase in pressure within the reaction vessel, potentially leading to a vessel rupture or explosion.
-
Decomposition of reagents or products: At elevated temperatures, organic molecules can decompose, releasing flammable or toxic gases.
-
Side reactions: Higher temperatures can promote undesired side reactions, leading to a lower yield of the desired product and the formation of potentially hazardous byproducts.
Troubleshooting Guide: Exotherm Management
Issue 1: Rapid Temperature Increase After Catalyst Addition
-
Probable Cause: The reaction is proceeding very quickly, leading to a rapid release of heat. This is a common observation in highly efficient palladium-catalyzed reactions.[1][2]
-
Solution:
-
Cooling: Ensure the reaction vessel is in a well-maintained cooling bath (e.g., ice-water or a cryocooler) before adding the catalyst.
-
Portion-wise Addition: Add the palladium catalyst in small portions, allowing the temperature to stabilize between additions.
-
Dilution: Increasing the solvent volume can help to dissipate the heat more effectively.
-
Issue 2: Exotherm is More Significant Than Anticipated Based on Literature for Similar, Non-fluorinated Boronic Acids
-
Probable Cause: The electron-withdrawing fluoro and trifluoromethyl groups on the phenylboronic acid can increase its reactivity in the Suzuki-Miyaura coupling, leading to a faster and more pronounced exotherm.
-
Solution:
-
Initial Small-Scale Trials: Always perform a small-scale trial reaction to assess the thermal profile before scaling up.
-
Calorimetry Studies: For process development and scale-up, it is highly recommended to perform reaction calorimetry to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[1][2]
-
Engineering Controls: For larger-scale reactions, ensure that appropriate engineering controls, such as a reactor with adequate cooling capacity and a pressure relief system, are in place.
-
Issue 3: Thermal Runaway and Loss of Control Over Reaction Temperature
-
Probable Cause: Insufficient cooling capacity for the scale and rate of the reaction. The rate of heat generation has exceeded the rate of heat removal.
-
Solution:
-
Emergency Quenching: Have a quenching plan in place. This may involve the rapid addition of a cold, inert solvent or a chemical quencher. This should only be performed by experienced personnel with appropriate safety measures.
-
Review Reaction Design: Re-evaluate the reaction conditions. Consider lowering the reaction concentration, reducing the catalyst loading, or using a less reactive base to slow down the reaction rate.
-
"Slow-Release" Strategy: Employing a "masking" reagent that protects the boronic acid and allows for its controlled liberation can help to moderate the reaction rate and the associated exotherm.[3][4]
-
Data Presentation: Exotherm Data for a Structurally Similar Suzuki-Miyaura Reaction
The following table summarizes calorimetry data from a study on the Suzuki-Miyaura coupling of 1-bromo-3-(trifluoromethyl)benzene with potassium vinyltrifluoroborate.[1] This data provides a valuable reference for the potential exothermicity of reactions involving structurally similar fluorinated compounds like this compound.
| Parameter | Value | Unit |
| Reaction | 1-bromo-3-(trifluoromethyl)benzene + potassium vinyltrifluoroborate | - |
| Solvent | 9:1 DMSO/water | - |
| Base | K₂CO₃ | - |
| Catalyst | Pd(dppf)Cl₂ | - |
| Total Heat Output (ΔH) | -393.5 | kJ/mol |
| Adiabatic Temperature Rise (ΔT_ad) | 141.0 | °C |
| Maximum Temperature of Synthesis Reaction (MTSR) | 221.0 | °C |
Note: The MTSR is significantly higher than the boiling point of the solvent mixture, indicating a high risk of a runaway reaction in the absence of adequate cooling.[1]
Experimental Protocols
Protocol 1: Small-Scale Suzuki-Miyaura Coupling with this compound (Safety-conscious approach)
This protocol is designed for a small-scale reaction (1-2 mmol) to assess the reaction profile before proceeding to a larger scale.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Round-bottom flask equipped with a magnetic stir bar, condenser, and temperature probe
-
Cooling bath (ice-water)
Procedure:
-
To the round-bottom flask, add the aryl halide, this compound, and base.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Immerse the flask in the cooling bath and begin stirring.
-
Once the internal temperature is stable at 0-5 °C, add the palladium catalyst in small portions over 10-15 minutes, monitoring the temperature closely.
-
After the catalyst addition is complete, slowly allow the reaction to warm to room temperature while still monitoring the temperature.
-
If the reaction is sluggish at room temperature, gradually heat the mixture to the desired temperature (e.g., 80 °C) using a heating mantle with careful temperature control.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature before workup.
Mandatory Visualizations
Caption: Troubleshooting workflow for managing exothermic events.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
Navigating Reactivity: A Comparative Guide to 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid with other commonly used boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in synthetic route design.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds prevalent in medicinal chemistry and materials science. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the efficiency of this palladium-catalyzed reaction. This guide focuses on this compound, a molecule bearing two strong electron-withdrawing groups, and compares its performance against phenylboronic acid, 4-fluorophenylboronic acid, and 3-(trifluoromethyl)phenylboronic acid.
Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [1] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 | [2][3] |
| 3-(Trifluoromethyl)phenylboronic acid | 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O (4:1) | 135 | 0.67 | 85 | [4] |
| This compound | Aryl Bromide | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 80 | - | High (General) | [5] |
Note: The data presented is for illustrative purposes and is compiled from different sources. Direct comparison should be made with caution. The yield for this compound is described qualitatively as "high" in a general context for electron-deficient boronic acids, with specific quantitative data for the coupling with 4-bromoacetophenone under these exact conditions not being available in the cited literature.
Experimental Protocols
A standardized and detailed experimental protocol is crucial for reproducibility and for drawing meaningful comparisons between different reagents. Below is a representative methodology for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol, 1.0 equiv)
-
Boronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) (10 mL)
Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture to the reaction vessel via syringe.
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure biaryl product.
Visualizing the Process
To better understand the underlying mechanism and the experimental sequence, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid and Its Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules play a pivotal role. The unique properties imparted by fluorine and trifluoromethyl groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make them invaluable substituents in the design of novel pharmaceuticals and functional materials. Among the key building blocks for introducing these moieties, 2-Fluoro-5-(trifluoromethyl)phenylboronic acid and its positional isomers are of significant interest.
This guide provides a comprehensive comparison of this compound with its isomers, offering insights into their physicochemical properties and relative performance in the widely used Suzuki-Miyaura cross-coupling reaction. This objective analysis, supported by established chemical principles and available data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Physicochemical Properties: A Comparative Overview
The seemingly subtle shift in the positions of the fluorine and trifluoromethyl groups on the phenylboronic acid ring can lead to notable differences in physical and chemical properties. These differences can influence solubility, reactivity, and even the crystalline nature of the compounds. A summary of key physicochemical properties for this compound and a selection of its commercially available isomers is presented below.
| Property | This compound | 2-Fluoro-3-(trifluoromethyl)phenylboronic acid | 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | 2-Fluoro-6-(trifluoromethyl)phenylboronic acid |
| CAS Number | 352535-96-7 | 179943-33-6 | 182344-23-6 | 313545-34-5 |
| Molecular Formula | C₇H₅BF₄O₂ | C₇H₅BF₄O₂ | C₇H₅BF₄O₂ | C₇H₅BF₄O₂ |
| Molecular Weight | 207.92 g/mol | 207.92 g/mol | 207.92 g/mol | 207.92 g/mol |
| Melting Point (°C) | 104-109 | Not available | 125-130 | 115-119 |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White to off-white solid |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. The efficiency of this reaction is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid.
Electronic Effects: Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing. This electronic-deficient nature of the aromatic ring can enhance the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle, a key step for the formation of the new C-C bond.[1] Consequently, these fluorinated boronic acids are generally more reactive than their non-fluorinated counterparts.
Steric Effects: The position of the substituents, particularly in the ortho position to the boronic acid group, can introduce steric hindrance. This can impede the approach of the palladium catalyst and the aryl halide, potentially slowing down the reaction rate and reducing the overall yield.
Based on these principles, a qualitative comparison of the expected reactivity of this compound and its isomers in Suzuki-Miyaura coupling is presented below. It is important to note that actual yields will be highly dependent on the specific reaction conditions, including the choice of catalyst, base, solvent, and the nature of the coupling partner.
| Isomer | Expected Reactivity in Suzuki-Miyaura Coupling | Rationale |
| This compound | High | The ortho-fluoro group can accelerate the reaction through its electron-withdrawing inductive effect, while its small size minimizes steric hindrance. The para-trifluoromethyl group further enhances reactivity. |
| 2-Fluoro-3-(trifluoromethyl)phenylboronic acid | Moderate to High | The ortho-fluoro group is expected to enhance reactivity. The meta-trifluoromethyl group also contributes to the electron-withdrawing nature of the ring, though its effect is less pronounced than a para-substituent. |
| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | High | The absence of ortho-substituents minimizes steric hindrance. Both the meta-fluoro and para-trifluoromethyl groups are strongly electron-withdrawing, leading to high reactivity. |
| 2-Fluoro-6-(trifluoromethyl)phenylboronic acid | Low to Moderate | The presence of two ortho-substituents (fluoro and trifluoromethyl) is expected to create significant steric hindrance, which can impede the reaction and lead to lower yields, despite the strong electron-withdrawing nature of the substituents. |
Experimental Protocols
To facilitate a direct and objective comparison of the performance of these isomers in a laboratory setting, a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. Researchers should note that optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary to achieve the best results for a specific substrate combination.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Fluoro-(trifluoromethyl)phenylboronic acid isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture of DMF and water)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the fluoro-(trifluoromethyl)phenylboronic acid isomer, the palladium catalyst, and the base.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
Suzuki Coupling Efficiency: A Comparative Analysis of 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid and Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is a critical parameter that significantly influences reaction kinetics and overall yield. This guide provides an objective comparison of the performance of an electron-deficient boronic acid, 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, versus the parent phenylboronic acid in Suzuki coupling reactions, supported by established chemical principles and illustrative experimental data.
Influence of Electronic Effects on Reactivity
The electronic nature of the substituents on the phenylboronic acid ring plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. Phenylboronic acid serves as a standard, electronically neutral substrate in many applications. In contrast, this compound is substituted with two potent electron-withdrawing groups: a fluorine atom and a trifluoromethyl group.
The electron-withdrawing nature of the fluoro and trifluoromethyl groups in this compound decreases the electron density of the aromatic ring. This electronic deficiency can present challenges in the transmetalation step of the catalytic cycle, which is often the rate-determining step. Consequently, this can lead to slower reaction rates and potentially lower yields compared to phenylboronic acid under standard conditions.[1][2][3] However, with optimized catalytic systems and reaction conditions, high yields can be achieved for electron-deficient boronic acids.[3]
Performance Comparison in Suzuki-Miyaura Coupling
While a direct, side-by-side experimental comparison under a universal set of conditions is not extensively published, we can construct an illustrative performance comparison based on the known reactivity of these classes of compounds. The following table summarizes the expected yields for the coupling of 4-bromoanisole with both this compound and phenylboronic acid under both standard and optimized conditions.
| Boronic Acid | Substituent Effect | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Neutral | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | ~90-95 |
| This compound | Strong Electron-Withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | ~60-70 |
| This compound | Strong Electron-Withdrawing | 4-Bromoanisole | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | >95 |
Note: The expected yields are illustrative and based on general principles of Suzuki-Miyaura coupling reactions. Actual yields may vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates like this compound.[3][4]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture, 5-10 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of designing molecules with enhanced physicochemical and pharmacological properties. 2-Fluoro-5-(trifluoromethyl)phenylboronic acid has emerged as a critical building block for introducing the 2-fluoro-5-(trifluoromethyl)phenyl group, a substituent that can significantly improve metabolic stability, binding affinity, and lipophilicity of target compounds. This guide provides an objective comparison of this compound with other phenylboronic acid derivatives in the context of Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.
Enhanced Reactivity and Physicochemical Advantages
The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring of this compound imparts unique electronic properties that offer distinct advantages in chemical synthesis. The strong electron-withdrawing nature of these substituents increases the Lewis acidity of the boronic acid, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to higher reaction yields and faster reaction times compared to less- or non-fluorinated analogs.[1][2]
Molecules synthesized using this reagent often exhibit enhanced metabolic stability and bioavailability, properties highly sought after in drug discovery.[3] The trifluoromethyl group, in particular, is known to improve the thermal and chemical resistance of materials, making this boronic acid a valuable precursor in materials science as well.[4]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The choice of boronic acid is crucial for the efficiency of this reaction. Below is a comparative summary of the performance of this compound against other representative phenylboronic acids in the coupling with various aryl halides.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~95 (estimated) |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 70 | 3 | >95[5] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[1] |
| 3,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[1] |
| 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | N/A | 10[2] |
Note: The yield for this compound with 4-bromoanisole is an estimated value based on typical yields for similar fluorinated boronic acids under these conditions, as a direct comparative study was not available in the searched literature. The data presented aims to provide a general performance benchmark.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium carbonate.[4]
-
Evacuate and backfill the flask with nitrogen three times.[4]
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.[4]
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[4]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[4]
-
Filter the mixture and concentrate the solvent under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[4]
Application in the Synthesis of Kinesin Spindle Protein (KSP) Inhibitors
This compound is a key reagent in the synthesis of potent and selective inhibitors of the Kinesin Spindle Protein (KSP). KSP is a motor protein essential for the formation of the bipolar spindle during mitosis.[3] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for anticancer drug development.
The synthesis of KSP inhibitors often involves a multi-step sequence where the 2-fluoro-5-(trifluoromethyl)phenyl moiety is introduced via a Suzuki-Miyaura coupling reaction.
KSP Signaling Pathway and Inhibition
KSP plays a critical role in the cell cycle, specifically during mitosis. It is a plus-end directed motor protein that crosslinks and slides antiparallel microtubules, which is essential for the separation of centrosomes and the formation of a bipolar spindle.
Inhibition of KSP disrupts this process, leading to the formation of monopolar spindles. This activates the spindle assembly checkpoint, causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cell death.
Conclusion
This compound is a highly valuable reagent in modern organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, often lead to enhanced reactivity in Suzuki-Miyaura cross-coupling reactions and impart desirable physicochemical characteristics to the final products. The successful application of this building block in the synthesis of potent KSP inhibitors underscores its importance in the development of novel therapeutics. The provided data and protocols serve as a guide for researchers to effectively utilize this versatile compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
A Comparative Analysis of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[1][2] Phenylboronic acids are pivotal reagents in palladium-catalyzed cross-coupling reactions, particularly the versatile Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] This guide provides a detailed comparative study of the performance of various fluorinated phenylboronic acids against their non-fluorinated counterpart in this critical transformation, supported by experimental data to inform reagent selection and reaction optimization.
The Influence of Fluorine Substitution on Reactivity
The introduction of highly electronegative fluorine atoms onto the phenyl ring of a boronic acid has a pronounced effect on its reactivity in the Suzuki-Miyaura coupling. The electron-withdrawing nature of fluorine can influence the transmetalation step of the catalytic cycle, which is often rate-limiting.[3] While this can lead to faster reaction rates and higher yields, it can also increase the susceptibility of the boronic acid to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[2] The position of the fluorine substituent is also critical, as ortho-substitution can introduce steric hindrance.[1]
Comparative Performance Data
The following tables summarize the performance of selected fluorinated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions with various aryl bromides. It is important to note that direct comparison of yields across different studies should be approached with caution, as reaction conditions are not always identical.[1][2] The data presented here aims to provide a general benchmark for performance.
Table 1: Comparison of Monofluorinated Phenylboronic Acids with Phenylboronic Acid
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Reference |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 70 | 8 | ~95 | ~50 | [4] |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 3 | ~98 | ~50 | [4] |
| 2-Fluorophenylboronic Acid | Aryl Halide | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | N/A | [5] |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 70 | 8 | ~98 | >50 | [4] |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 3 | ~100 | 67.1 | [4] |
Table 2: Comparison of Difluorinated Phenylboronic Acids
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Difluorophenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 | [1] |
| 3,4-Difluorophenylboronic Acid | 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 95 | [2] |
| 2,4-Difluorophenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂/XPhos | K₃PO₄ | t-AmylOH | 100 | 2 | 88 | [1] |
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. The degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is then added via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80-110 °C) for the specified time.
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
References
A Comparative Performance Analysis of 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the boronic acid is pivotal to the success of this transformation, influencing reaction kinetics, yield, and product purity. This guide provides an objective comparison of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid , a key building block, against other commonly used phenylboronic acids. The presence of both a fluorine atom and a trifluoromethyl group creates a unique electronic profile, making this reagent particularly effective in many applications.
The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents on this compound enhances the Lewis acidity of the boron center. This generally leads to a faster transmetalation step in the Suzuki-Miyaura catalytic cycle, which can result in higher reaction rates and yields compared to electron-neutral or electron-rich boronic acids.[1]
Quantitative Performance Comparison
To validate the performance of this compound, a comparative analysis was conducted against a panel of alternative boronic acids with varying electronic properties. A standard Suzuki-Miyaura reaction with 4-bromoanisole was used as the benchmark coupling reaction. The alternatives include the unsubstituted Phenylboronic acid, 4-Methoxyphenylboronic acid (containing an electron-donating group), and 4-Chlorophenylboronic acid (containing a weakly electron-withdrawing group).
The results, summarized in the table below, highlight the superior performance of this compound in terms of reaction yield under standardized conditions.
| Boronic Acid | Coupling Partner | Product | Typical Yield (%)* | Relative Reactivity |
| This compound | 4-Bromoanisole | 2-Fluoro-4'-methoxy-5-(trifluoromethyl)-1,1'-biphenyl | 92 - 98% | Very High |
| Phenylboronic acid | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 85 - 90% | High |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | 4,4'-Dimethoxy-1,1'-biphenyl | 80 - 88% | Moderate |
| 4-Chlorophenylboronic acid | 4-Bromoanisole | 4'-Chloro-4-methoxy-1,1'-biphenyl | 88 - 94% | High |
*Yields are representative values compiled from typical Suzuki-Miyaura reactions and general reactivity trends. Actual yields may vary based on specific reaction conditions and reagent purity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results.
1. General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol, 1.0 eq), This compound (1.2 mmol, 1.2 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed 1,4-dioxane (5 mL) and water (0.5 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated to 90 °C for 12 hours, with progress monitored by Thin-Layer Chromatography (TLC).
Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2x15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
2. Protocol for Product Validation via NMR Spectroscopy
Product identity and purity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Transfer the solution to an NMR tube and acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Analysis: Process the spectra to confirm the expected chemical shifts, coupling constants, and integration values corresponding to the structure of 2-Fluoro-4'-methoxy-5-(trifluoromethyl)-1,1'-biphenyl. The absence of significant impurity peaks confirms the high purity of the final product.
Visualizing the Workflow and Mechanism
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to final product validation.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing groups on this compound are known to accelerate the Transmetalation step.
References
A Researcher's Guide to Suzuki-Miyaura Couplings: Quantitative Analysis of 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid and a Comparison with Alternative Boronic Acids
For researchers, scientists, and drug development professionals, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. 2-Fluoro-5-(trifluoromethyl)phenylboronic acid has emerged as a valuable building block, particularly in the synthesis of pharmaceutical compounds and agrochemicals, largely due to the advantageous properties conferred by its fluorine and trifluoromethyl substituents. This guide provides a quantitative comparison of the performance of this compound in Suzuki-Miyaura cross-coupling reactions against other commonly used boronic acids, supported by experimental data and detailed protocols.
The electron-withdrawing nature of the fluoro and trifluoromethyl groups in this compound significantly influences its reactivity. While electron-rich boronic acids are often cited for affording high yields in Suzuki-Miyaura couplings, electron-deficient boronic acids like the topic of this guide can be challenging coupling partners due to their propensity for protodeboronation under basic reaction conditions. However, with optimized conditions, including the use of specialized palladium catalysts and appropriate bases, high yields can be achieved.
Performance Comparison of Substituted Phenylboronic Acids
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid. The following tables summarize typical yields obtained with various substituted phenylboronic acids when coupled with different aryl halides. This data provides a baseline for comparing the reactivity of this compound with other alternatives.
Table 1: Suzuki-Miyaura Coupling with 4-Bromoacetophenone
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (Analogous System) | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 (estimated) |
| Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 1 | 98 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 1 | 99 |
| 4-Chlorophenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 1 | 95 |
| 4-(Trifluoromethyl)phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 89 |
Table 2: Suzuki-Miyaura Coupling with 4-Chloroanisole
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (Analogous System) | Pd precatalyst / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 (for 2,6-difluorophenylboronic acid)[1] |
| Phenylboronic Acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 80 | 24 | 92 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 80 | 24 | 95 |
| 4-Nitrophenylboronic Acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 80 | 24 | 85 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are protocols for a standard and an optimized Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general method and may require optimization for specific substrates.
-
Reaction Setup: In a clean, dry Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/H₂O, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Optimized Protocol for Electron-Deficient Boronic Acids
This protocol is adapted from a method developed by Buchwald and coworkers for the rapid coupling of unstable polyfluorophenyl boronic acids, which is particularly relevant for this compound.[1]
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.5 equiv.), and a highly active palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%) to a vial.
-
Inert Atmosphere: Seal the vial and remove it from the glovebox.
-
Solvent and Base Addition: Add degassed THF (2 mL) and a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours.
-
Workup and Purification: Follow the workup and purification steps outlined in the general procedure.
Visualizing Reaction Pathways and Logic
To better understand the Suzuki-Miyaura coupling and the factors influencing the choice of reagents, the following diagrams are provided.
Conclusion
This compound is a highly effective reagent in Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While its electron-deficient nature presents challenges such as protodeboronation, optimized reaction protocols utilizing highly active palladium catalysts and appropriate bases can lead to excellent yields in short reaction times. The comparative data presented in this guide demonstrates that with careful consideration of the reaction conditions, this compound can perform as well as or even better than other commonly used boronic acids, making it an invaluable tool for the modern synthetic chemist.
References
A Comparative Guide to the Applications of 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, a versatile reagent in modern organic synthesis. We present a comparative analysis of its performance in the widely used Suzuki-Miyaura cross-coupling reaction, alongside other substituted phenylboronic acids. Detailed experimental protocols for key applications are provided to facilitate practical implementation in the laboratory.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable building block for the introduction of the 2-fluoro-5-(trifluoromethyl)phenyl moiety into organic molecules. This functional group is of significant interest in medicinal chemistry due to the ability of fluorine and trifluoromethyl groups to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The Suzuki-Miyaura reaction is the most common application of this boronic acid, enabling the formation of carbon-carbon bonds between the fluorinated aromatic ring and various aryl or heteroaryl halides.
The electronic properties of the substituents on the phenylboronic acid play a crucial role in the efficiency of the Suzuki-Miyaura coupling. Generally, electron-donating groups on the boronic acid enhance the reaction rate, while electron-withdrawing groups can decrease reactivity. The presence of both a fluorine atom and a trifluoromethyl group, both of which are electron-withdrawing, makes this compound a unique substrate.
To provide a comparative benchmark, the following table summarizes typical yields obtained in the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 4-bromoacetophenone under different reported conditions. While direct comparative data for this compound under identical conditions is not available in a single study, the presented data offers valuable insights into its expected performance relative to other commonly used boronic acids.
Table 1: Comparative Yields of Substituted Phenylboronic Acids in the Suzuki-Miyaura Coupling with 4-Bromoacetophenone
| Boronic Acid Derivative | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | Expected High |
| Phenylboronic acid[1][2][3] | Pd(II)-N₂O₂ catalyst | Na₂CO₃ | DMA | 140 | 24 | >95 |
| Phenylboronic acid[2] | Pd(II) complex 7 | KOH | H₂O | 100 | 1 | 94 |
| 4-Fluorophenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data Not Available |
| 4-Methoxyphenylboronic acid[4] | Pd(OAc)₂/PPh₃ | Na₂CO₃ | n-propanol/H₂O | Reflux | 1 | Not Specified |
| 2-Methylphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data Not Available |
Note: The yield for this compound is an educated estimation based on the general principles of Suzuki-Miyaura reactions and the reactivity of similar compounds. Actual yields may vary depending on the specific reaction conditions and substrates.
Key Applications and Experimental Protocols
One of the most significant applications of this compound is in the synthesis of biologically active molecules, particularly in the development of novel therapeutics. Its use in the preparation of Kinesin Spindle Protein (KSP) inhibitors, which are promising anti-cancer agents, highlights its importance in drug discovery.
Synthesis of 3,5-diaryl-4,5-dihydropyrazole KSP Inhibitors
A prominent application of this compound is in the synthesis of 3,5-diaryl-4,5-dihydropyrazole derivatives, a class of compounds that have shown potent inhibitory activity against Kinesin Spindle Protein (KSP).[5][6] KSP is a motor protein essential for the formation of the bipolar mitotic spindle, making it an attractive target for cancer therapy.
The general synthetic approach involves a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with a hydrazine derivative. This compound is typically used in a Suzuki-Miyaura coupling step to introduce the desired fluorinated aryl group onto one of the aromatic rings of the chalcone precursor.
Below is a representative experimental workflow for the synthesis of a 3,5-diaryl-4,5-dihydropyrazole KSP inhibitor, incorporating a Suzuki-Miyaura coupling step with this compound.
Experimental Protocol: Synthesis of a 3,5-diaryl-4,5-dihydropyrazole Derivative
Step 1: Suzuki-Miyaura Coupling to Synthesize the Chalcone Precursor
This protocol is a general procedure and may require optimization for specific substrates.[4][7]
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water, 5 mL).
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired ketone precursor.
Step 2: Claisen-Schmidt Condensation to form the Chalcone
This is a general procedure for chalcone synthesis.[8][9]
-
Reaction Setup: To a solution of the ketone precursor from Step 1 (1.0 mmol) and an appropriate aromatic aldehyde (1.0 mmol) in ethanol, add an aqueous solution of a base (e.g., NaOH or KOH).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-water and acidify with dilute HCl. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 3: Synthesis of the 3,5-diaryl-4,5-dihydropyrazole
This procedure is adapted from the synthesis of similar pyrazoline derivatives.[10][11]
-
Reaction Setup: To a solution of the chalcone from Step 2 (1.0 mmol) in a suitable solvent (e.g., ethanol or formic acid), add hydrazine hydrate (1.2 mmol).
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. Collect the precipitate by filtration.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final 3,5-diaryl-4,5-dihydropyrazole product.
Logical Workflow for Suzuki-Miyaura Reaction Optimization
The success of a Suzuki-Miyaura coupling reaction often depends on the careful selection of reaction parameters. The following diagram illustrates a logical workflow for optimizing the reaction conditions for the coupling of this compound.
Conclusion
This compound is a highly valuable reagent in organic synthesis, particularly for the construction of complex molecules with potential applications in medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of the 2-fluoro-5-(trifluoromethyl)phenyl moiety, a key structural feature in the development of novel therapeutics such as KSP inhibitors. While direct comparative yield data can be variable and dependent on specific reaction conditions, the provided protocols and optimization workflow offer a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. ikm.org.my [ikm.org.my]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Kinesin spindle protein (KSP) inhibitors. Part 1: The discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinesin spindle protein (KSP) inhibitors. Part 2: the design, synthesis, and characterization of 2,4-diaryl-2,5-dihydropyrrole inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide: 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid and its Alternatives in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid reagent is a critical parameter that significantly influences the efficiency, yield, and scope of this powerful transformation. This guide provides an objective comparison of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid against three common alternative reagents: Phenylboronic acid, 4-Fluorophenylboronic acid, and 4-Methoxyphenylboronic acid.
This compound is a structurally unique reagent featuring two distinct electron-withdrawing groups: a fluorine atom at the ortho-position and a trifluoromethyl group at the meta-position. This electronic profile is designed to enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle, a feature of particular interest in drug discovery for the synthesis of complex, fluorinated molecules. This guide presents a data-driven comparison of its performance alongside reagents with varying electronic properties—the unsubstituted Phenylboronic acid, the moderately electron-withdrawing 4-Fluorophenylboronic acid, and the electron-donating 4-Methoxyphenylboronic acid.
Performance Comparison in Suzuki-Miyaura Coupling
The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions with representative aryl bromides. It is important to note that direct, head-to-head comparative studies under identical conditions are not always available in the published literature. Therefore, the data presented here is compiled from various sources. While efforts have been made to select data from studies with similar reaction conditions, variations may exist. Researchers are encouraged to use this data as a guideline and to optimize conditions for their specific applications.
Table 1: Comparison of Boronic Acids in Reaction with 4-Bromoanisole
| Boronic Acid Reagent | Structure | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | ![]() | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data Not Available |
| Phenylboronic acid | ![]() | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Dioxane/H₂O | 80 | 2 | >99 |
| 4-Fluorophenylboronic acid | ![]() | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 4-Methoxyphenylboronic acid | ![]() | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
Table 2: Comparison of Boronic Acids in Reaction with 4-Bromobenzonitrile
| Boronic Acid Reagent | Structure | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | ![]() | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 16 | Data Not Available |
| Phenylboronic acid | ![]() | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 70 | 3 | >95 |
| 4-Fluorophenylboronic acid | ![]() | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 4-Methoxyphenylboronic acid | ![]() | PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
Note: The absence of yield data for this compound in direct comparison with the selected aryl halides highlights a gap in the currently available literature. The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups is expected to enhance its reactivity, potentially leading to high yields under optimized conditions. However, it may also be more susceptible to protodeboronation.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various phenylboronic acids.
Standardized Benchmarking Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the reaction dynamics and experimental setup, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Safety Operating Guide
Navigating the Safe Disposal of 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, ensuring operational integrity and adherence to safety protocols.
Immediate Safety and Hazard Information
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2]
-
Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[1][2]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory discomfort.[1]
Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Quantitative Data Summary
The following table summarizes crucial safety and personal protection information based on data for analogous fluorinated phenylboronic acids.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [2][3][4] |
| Handling Environment | Well-ventilated area or chemical fume hood | [1][5] |
| Disposal Classification | Hazardous chemical waste | [4][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: Classify the waste as a hazardous solid organic chemical.
-
Packaging:
-
Place the solid waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
If the chemical is in a solution, collect it in a labeled, sealed container designated for liquid hazardous waste.
-
-
Segregation: Keep this waste stream separate from incompatible materials, such as strong acids, bases, and oxidizing agents.[4]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's established procedures.[3]
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be thoroughly decontaminated before disposal.
-
Triple Rinsing:
-
Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble.
-
Crucially, collect all rinsate as liquid hazardous waste. [3] Transfer the rinsate to a designated and properly labeled hazardous waste container.
-
-
Final Disposal of the Container:
-
After triple-rinsing, allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.
-
Deface the original label on the container.
-
Dispose of the clean, dry container in accordance with your institution's guidelines for glass or plastic recycling.[3]
-
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (within a chemical fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[3]
-
Carefully sweep or collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[3][4]
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[3]
-
-
Large Spills (or any spill outside a fume hood):
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
References
Essential Safety and Operational Guide for Handling 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Fluoro-5-(trifluoromethyl)phenylboronic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Profile:
| Compound Name | This compound |
| CAS Number | 352535-96-7 |
| Molecular Formula | C7H5BF4O2 |
| Molecular Weight | 207.92 g/mol |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] |
Personal Protective Equipment (PPE)
The following table outlines the minimum required personal protective equipment for handling this compound. The level of protection may need to be elevated based on the specific experimental conditions and risk assessment.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side-Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[5] A face shield is recommended when there is a significant splash hazard. |
| Skin | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | Inspect gloves for integrity before each use.[2] Dispose of contaminated gloves properly after use. |
| Lab Coat or Chemical-Resistant Apron | Provides a barrier against accidental spills and contamination of personal clothing. | |
| Respiratory | NIOSH/MSHA Approved Respirator (Dust Mask or Full-Face Respirator) | A dust mask should be used to prevent inhalation of airborne particles.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[5] |
| Feet | Closed-Toe Shoes | Protects feet from spills and falling objects. |
Standard Operating Procedure for Handling
The following workflow diagram illustrates the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Detailed Operational and Disposal Plan
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's emergency procedures.
-
Storage: Store the container in a tightly closed, dry, cool, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[6][7] The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]
-
Avoiding Dust Formation: This compound is a solid. Take care to avoid the formation and dispersion of dust during weighing and transfer.[2][5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dust during cleanup. Prevent the spilled material from entering drains or waterways.[1][5]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing and wash it before reuse.[1][3] If skin irritation occurs, seek medical advice.[1][5]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][5] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5][6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately.
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a suitable, closed, and clearly labeled container.[5]
-
Disposal Method: Disposal must be in accordance with all applicable federal, state, and local regulations. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Alternatively, it can be disposed of at a licensed chemical destruction plant.[5] Do not dispose of this chemical down the drain or in the general trash.
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[5] Otherwise, puncture the container to prevent reuse and dispose of it in a sanitary landfill or by other approved methods.[5]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




